Ethyl 4-Methoxyindole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methoxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)8-7-13-9-5-4-6-10(15-2)11(8)9/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILOFVCPFOLWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Biological Landscape of Methoxy-Activated Indoles: A Technical Guide for Drug Discovery
Foreword: The Enduring Relevance of the Indole Nucleus
The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of biologically active molecules.[1][2] Its prevalence in nature, from the essential amino acid tryptophan to a vast array of natural products, underscores its evolutionary selection as a privileged structure for molecular recognition.[3] The strategic introduction of a methoxy substituent onto this indole core profoundly influences its electronic properties, enhancing its reactivity and diversifying its pharmacological profile.[3] This guide provides an in-depth exploration of the biological activities of methoxy-activated indoles, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, delve into key experimental methodologies, and present a framework for their rational design and application in modern therapeutics.
Section 1: Modulation of Cellular Signaling Pathways
The biological effects of methoxy-activated indoles are largely dictated by their interactions with specific cellular receptors and enzymes. The position and number of methoxy groups, along with other substitutions, fine-tune their affinity and efficacy for various targets.
The Aryl Hydrocarbon Receptor (AhR): A Key Mediator of Methoxyindole Activity
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation.[1] Methoxyindoles have emerged as significant modulators of AhR signaling, exhibiting both agonistic and antagonistic activities depending on their substitution patterns.[4]
For instance, 7-methoxyindole (7-MeO-indole) has been identified as a potent agonist of AhR, with an efficacy comparable to the canonical ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4] In contrast, other methylated and methoxylated indoles can act as partial agonists or even antagonists.[4] This differential activity highlights the potential to develop selective AhR modulators for therapeutic intervention in inflammatory diseases and cancer.
The activation of AhR by methoxyindoles initiates a cascade of events, leading to the expression of target genes such as Cytochrome P450 1A1 (CYP1A1).[4] The workflow for investigating this pathway typically involves a combination of in vitro reporter assays and chromatin immunoprecipitation (ChIP) to confirm direct binding of the AhR to gene promoters.
Experimental Workflow: Investigating Methoxyindole-Mediated AhR Activation
Caption: Workflow for assessing AhR activation by methoxyindoles.
Protocol: Chromatin Immunoprecipitation (ChIP) for AhR Binding
This protocol is adapted from methodologies described for studying the interaction of indoles with the AhR.[4]
-
Cell Culture and Treatment: Plate HepG2 cells and grow to 80-90% confluency. Treat cells with the methoxyindole of interest (e.g., 200 µM 7-MeO-indole), a vehicle control (DMSO), and a positive control (TCDD) for 90 minutes.[4]
-
Crosslinking: Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an anti-AhR antibody or a negative control (normal rabbit IgG).[4]
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the protein-DNA crosslinks by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of an AhR target gene, such as CYP1A1.
-
Data Analysis: Analyze the qPCR data to determine the fold enrichment of the target promoter in the immunoprecipitated samples compared to the negative control.
Methoxyindoles in Neurotransmission: The Serotonin System
The structural similarity of methoxyindoles to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) makes them prime candidates for interacting with the serotonin system.[5] The 5-methoxy substituent, in particular, has been associated with increased affinity for serotonin receptors.[6]
Zalsupindole, a 5-methoxyindole derivative, acts as a biased agonist at the 5-HT2A receptor, promoting neuroplasticity without inducing hallucinogenic effects.[6] This biased agonism is thought to involve the preferential activation of intracellular 5-HT2A receptors, leading to downstream signaling cascades that promote dendritic growth and spine formation.[6] This highlights a sophisticated mechanism where the subcellular location of receptor engagement dictates the functional outcome.
The development of selective serotonin reuptake inhibitors (SSRIs) has revolutionized the treatment of depression and anxiety.[7][8] While not all SSRIs contain a methoxyindole core, the principles of modulating serotonin signaling are relevant to understanding the potential neuropsychiatric applications of these compounds.
Section 2: Therapeutic Potential Across Disease Areas
The diverse biological activities of methoxy-activated indoles translate into a broad spectrum of potential therapeutic applications.
Oncology: A Multi-pronged Attack on Cancer
Methoxyindoles, most notably melatonin (N-acetyl-5-methoxytryptamine), exhibit oncostatic properties through various mechanisms.[9][10][11] These include:
-
Induction of Apoptosis: Melatonin can induce programmed cell death in cancer cells.[9]
-
Anti-proliferative Effects: It can inhibit the growth of tumor cells.[11]
-
Modulation of Tumor Metabolism: Melatonin can inhibit the uptake of linoleic acid in hepatoma cells, thereby preventing the formation of a mitogenic metabolite.[11]
-
Pro-oxidant Activity in Cancer Cells: At high concentrations, melatonin can increase the production of reactive oxygen species (ROS) in tumor cells, leading to oxidative stress and cell death.[12] This is in contrast to its well-known antioxidant effects in normal cells.
-
Immunomodulation: Melatonin can enhance the activity of natural killer (NK) cells, which are crucial for immunosurveillance against tumors.[11]
The ability of melatonin to act as an adjuvant in cancer therapy, potentially enhancing the efficacy of conventional treatments, is an area of active investigation.[9]
Signaling Pathway: Melatonin-Induced ROS Production in Cancer Cells
Caption: Melatonin's pro-oxidant mechanism in cancer cells.[12]
Neurodegenerative Disorders: Combating Oxidative Stress and Neuroinflammation
Oxidative stress is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13] Melatonin and its metabolites are potent free radical scavengers and antioxidants.[14] The methoxy group at the 5-position is considered beneficial for this antioxidant activity.[15]
The neuroprotective effects of methoxyindoles are mediated through a "scavenger cascade," where the initial interaction with reactive oxygen and nitrogen species (ROS/RNS) generates secondary metabolites that are also potent antioxidants.[14] This cascade provides sustained protection against oxidative damage. Furthermore, these metabolites can modulate inflammatory pathways by inhibiting NF-κB, which in turn reduces the production of pro-inflammatory cytokines.[14]
Anti-inflammatory and Analgesic Properties
Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin, a 5-methoxyindole derivative, being a classic example of a non-steroidal anti-inflammatory drug (NSAID).[1][16] The anti-inflammatory mechanism of indomethacin involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1] More recent research has explored indole derivatives that may act as dual inhibitors of COX and 5-lipoxygenase (5-LOX), potentially offering a better safety profile.[17]
Some indole derivatives have also demonstrated significant analgesic activities, suggesting they may act as central anti-nociceptive agents and peripheral inhibitors of painful inflammation.[18]
Antimicrobial and Antibiofilm Activity
The emergence of multidrug-resistant bacteria poses a significant global health threat. Indole and its derivatives have shown promising antimicrobial and antibiofilm activities against a range of pathogenic microorganisms, including extensively drug-resistant Acinetobacter baumannii.[19][20] The incorporation of other heterocyclic moieties, such as 1,2,4-triazole and 1,3,4-thiadiazole, onto the indole scaffold can enhance this antimicrobial activity.[21]
Section 3: Structure-Activity Relationships (SAR) and Drug Design
The biological activity of methoxyindoles is exquisitely sensitive to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new therapeutic agents.[22]
Key structural features that influence the activity of methoxyindoles include:
-
Position of the Methoxy Group: The location of the methoxy group on the indole ring significantly impacts receptor affinity and biological activity.[15] For example, a 5-methoxy group is generally beneficial for antioxidant activity.[15]
-
Side Chain Modifications: Alterations to the side chain, such as the N-acyl group in melatonin analogues, can dramatically affect activity.[15]
-
The Indole Heterocycle Itself: The indole nucleus is often superior to other aromatic rings like benzofuran or naphthalene in conferring antioxidant properties.[15]
Quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the physicochemical properties of methoxyindole derivatives with their biological activities.[23] These in silico approaches can streamline the drug discovery process by prioritizing compounds for synthesis and in vitro testing.[23]
Table 1: Influence of Methoxyindole Structural Modifications on Biological Activity
| Structural Modification | Biological Activity | Reference(s) |
| 5-Methoxy Group | Increased receptor affinity; beneficial for antioxidant activity. | [6][15] |
| 7-Methoxy Group | Potent agonism of the Aryl Hydrocarbon Receptor. | [4] |
| N-Acyl Side Chain (Melatonin Analogues) | Modulation of antioxidant activity; nonanoyl derivative showed high activity. | [15] |
| Replacement of Amide with Amine | Can result in pro-oxidant compounds. | [15] |
Section 4: Synthesis and Characterization
The development of efficient and regioselective synthetic methods is paramount for exploring the chemical space of methoxy-activated indoles.[24][25][26] While classical indole syntheses exist, modern methods often rely on transition-metal catalysis to achieve specific C-H functionalization.[24]
For example, copper-catalyzed reactions have been developed for the direct and regioselective C5-alkylation of indoles, a position that is typically challenging to modify due to its lower reactivity.[25][26] Other approaches include the Hemetsberger indole synthesis for preparing novel methoxy-substituted dihydropyranoindoles.
The characterization of newly synthesized methoxyindoles relies on a suite of analytical techniques:[27][28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: To determine the three-dimensional structure in the solid state.
Conclusion: The Future of Methoxy-Activated Indoles in Therapeutics
Methoxy-activated indoles represent a rich and versatile class of compounds with a vast and largely untapped therapeutic potential. Their ability to modulate key signaling pathways, including the AhR and serotonin systems, coupled with their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, makes them compelling starting points for drug discovery programs.
Future research will undoubtedly focus on the development of highly selective and potent methoxyindole derivatives with optimized pharmacokinetic and pharmacodynamic profiles. The integration of computational chemistry, innovative synthetic strategies, and robust biological evaluation will be essential to unlock the full potential of this remarkable chemical scaffold and translate its diverse biological activities into novel and effective therapies for a wide range of human diseases.
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Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics | ACS Chemical Neuroscience - ACS Publications. Available from: [Link]
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Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC - PubMed Central. Available from: [Link]
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Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed. Available from: [Link]
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Melatonin Can Enhance the Effect of Drugs Used in the Treatment of Leukemia - PubMed. Available from: [Link]
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An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins - MDPI. Available from: [Link]
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Identification and quantification of 5-methoxyindole-3-acetic acid in human urine - PubMed. Available from: [Link]
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Effect of methoxyindole administration on plasma cation levels in the rat - PubMed. Available from: [Link]
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Melatonin—A Powerful Antioxidant in Neurodegenerative Diseases - MDPI. Available from: [Link]
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Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model - PubMed. Available from: [Link]
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Analgesic and Anti-Inflammatory Potential of Indole Derivatives - Taylor & Francis. Available from: [Link]
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Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available from: [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Available from: [Link]
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Understanding the Mechanism of Action of Melatonin, Which Induces ROS Production in Cancer Cells - MDPI. Available from: [Link]
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Recent advances in the synthesis of indoles and their applications - RSC Publishing. Available from: [Link]
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Melatonin Supplementation in Neurodegenerative Diseases: Current Status - ResearchGate. Available from: [Link]
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New Insights into How Serotonin Selective Reuptake Inhibitors Shape the Developing Brain. Available from: [Link]
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Serotonin-induced hyperactivity in SSRI-resistant major depressive disorder patient-derived neurons - Mayo Clinic. Available from: [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. Available from: [Link]
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(PDF) Mechanisms Underlying Tumor Suppressive Properties of Melatonin - ResearchGate. Available from: [Link]
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Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent - Preprints.org. Available from: [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC - NIH. Available from: [Link]
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Indole chemistry breakthrough opens doors for more effective drug synthesis. Available from: [Link]
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Scientists crack indole's toughest bond with copper, unlocking new medicines. Available from: [Link]
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The role of melatonin in the neurodegenerative diseases - PubMed. Available from: [Link]
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Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed Central. Available from: [Link]
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Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC - NIH. Available from: [Link]
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Therapeutic actions of melatonin in cancer: possible mechanisms - PubMed. Available from: [Link]
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(PDF) Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - ResearchGate. Available from: [Link]
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Metabolomics Signatures of serotonin reuptake inhibitor (Escitalopram), serotonin norepinephrine reuptake inhibitor (Duloxetine) and Cognitive Behavior Therapy on Key Neurotransmitter Pathways in Major Depressive Disorder - PMC - NIH. Available from: [Link]
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Production of methoxyindoles in vitro from methoxytryptophan by rat pineal gland - PubMed. Available from: [Link]
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Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies - ChemRxiv. Available from: [Link]
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Serotonin-induced hyperactivity in SSRI-resistant major depressive disorder patient-derived neurons - PubMed. Available from: [Link]
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Pharmacokinetics + Pharmacodynamics | 60 Seconds of Legal Science | Shook - YouTube. Available from: [Link]
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Melatonin analogue new indole hydrazide/hydrazone derivatives with antioxidant behavior: synthesis and structure-activity relationships - PubMed. Available from: [Link]
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One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles | ACS Omega. Available from: [Link]
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Biomedical Importance of Indoles - PMC - NIH. Available from: [Link]
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Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed. Available from: [Link]
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Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - MDPI. Available from: [Link]
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SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES | Aperta. Available from: [Link]
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The Versatile Virtuoso: Ethyl 4-Methoxyindole-3-carboxylate as a Cornerstone in Modern Organic Synthesis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of organic synthesis, certain molecules emerge as exceptionally versatile building blocks, enabling the construction of complex molecular architectures with elegance and efficiency. Ethyl 4-methoxyindole-3-carboxylate is one such cornerstone, a privileged scaffold that has found profound utility in the realms of medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications, offering field-proven insights for researchers navigating the challenges of contemporary drug discovery and development. The indole nucleus, and particularly its substituted variants, is a recurring motif in a vast array of biologically active compounds, including anti-inflammatory, anti-cancer, and neurological agents.[1][2] The strategic placement of a methoxy group at the 4-position and a carboxylate at the 3-position of the indole core endows Ethyl 4-Methoxyindole-3-carboxylate with a unique reactivity profile, making it a highly sought-after intermediate.
Core Properties and Spectroscopic Signature
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate) |
| ¹H NMR (DMSO-d₆, 400 MHz) | Estimated δ 11.5 (s, 1H, NH), 8.0 (s, 1H, H-2), 7.2-6.8 (m, 3H, Ar-H), 4.3 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.9 (s, 3H, OCH₃), 1.3 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Estimated δ 164, 154, 137, 125, 122, 115, 105, 103, 100, 60, 55, 14 |
| IR (KBr, cm⁻¹) | Estimated 3300-3400 (N-H stretch), ~1680 (C=O stretch, ester), ~1250 (C-O stretch, ether) |
| Mass Spectrometry (ESI) | Estimated m/z 220.09 [M+H]⁺ |
Strategic Synthesis: The Fischer Indole Pathway
The construction of the indole nucleus is a classic endeavor in organic chemistry, with the Fischer indole synthesis remaining a robust and widely employed method.[3] This venerable reaction provides a direct route to Ethyl 4-Methoxyindole-3-carboxylate from readily available precursors.
Mechanistic Rationale
The Fischer indole synthesis proceeds through a series of well-orchestrated steps, commencing with the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone. This is followed by a[2][2]-sigmatropic rearrangement of the corresponding enehydrazine tautomer, which ultimately leads to the indole core after elimination of ammonia. The choice of acid catalyst is crucial for the success of the reaction.[4]
Experimental Protocol: Fischer Indole Synthesis
Materials:
-
3-Methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 3-methoxyphenylhydrazine hydrochloride in ethanol. Add ethyl pyruvate and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude phenylhydrazone.
-
Indolization: To the crude phenylhydrazone, add polyphosphoric acid or a mixture of sulfuric acid in ethanol. Heat the reaction mixture to 80-100 °C for 1-3 hours, monitoring the progress by TLC.
-
Isolation and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Ethyl 4-Methoxyindole-3-carboxylate.
The Reactivity Landscape: A Hub for Molecular Diversification
Ethyl 4-Methoxyindole-3-carboxylate is a versatile substrate for a multitude of chemical transformations, allowing for the introduction of diverse functionalities at various positions of the indole core.
N-Alkylation: Expanding the Molecular Framework
The indole nitrogen is readily alkylated under basic conditions, providing a convenient handle for attaching various side chains, a common strategy in the synthesis of pharmacologically active molecules.[2]
Experimental Protocol: N-Alkylation
Materials:
-
Ethyl 4-methoxyindole-3-carboxylate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
Procedure:
-
To a solution of Ethyl 4-methoxyindole-3-carboxylate in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl halide and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Hydrolysis: Accessing the Carboxylic Acid
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-methoxyindole-3-carboxylic acid, which serves as a key intermediate for amide bond formation and other transformations.[2] This carboxylic acid derivative is a valuable building block for creating novel therapeutic agents targeting neurological disorders and cancer.[1]
Experimental Protocol: Ester Hydrolysis
Materials:
-
Ethyl 4-methoxyindole-3-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve Ethyl 4-methoxyindole-3-carboxylate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure and dilute the aqueous residue with water.
-
Acidify the solution to pH 2-3 with dilute HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-methoxyindole-3-carboxylic acid.
Reduction: Unveiling the Primary Alcohol
Reduction of the ester functionality with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol, (4-methoxy-1H-indol-3-yl)methanol. This transformation opens up avenues for further functionalization, such as oxidation to the aldehyde or conversion to halides.
Electrophilic Substitution: Functionalizing the Indole Ring
The indole nucleus is electron-rich and susceptible to electrophilic substitution. While the 3-position is blocked by the carboxylate group, electrophilic attack can be directed to other positions, such as the C2, C5, or C7 positions, depending on the reaction conditions and the directing effects of the existing substituents. Reactions like the Vilsmeier-Haack formylation or the Mannich reaction can introduce new functional groups onto the indole scaffold.[5]
Applications in the Synthesis of Bioactive Molecules
The true value of a building block is demonstrated by its successful application in the synthesis of complex and biologically relevant molecules. Ethyl 4-methoxyindole-3-carboxylate has proven its mettle in the preparation of a range of compounds with therapeutic potential.
Synthesis of Anti-Inflammatory Agents
The indole scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The ability to functionalize Ethyl 4-methoxyindole-3-carboxylate at various positions makes it an attractive starting point for the development of novel anti-inflammatory agents.[6]
Precursor to Melatonin Analogues
Melatonin, a hormone primarily known for regulating the sleep-wake cycle, is a 5-methoxyindole derivative. The 4-methoxy isomer provided by Ethyl 4-methoxyindole-3-carboxylate offers a platform for the synthesis of novel melatonin analogues with potentially altered receptor selectivity and pharmacokinetic profiles.[7]
Conclusion
Ethyl 4-methoxyindole-3-carboxylate stands as a testament to the power of a well-designed building block in streamlining complex organic syntheses. Its straightforward preparation via the Fischer indole synthesis and its versatile reactivity profile make it an invaluable tool for medicinal chemists and drug development professionals. By providing access to a diverse array of functionalized indole derivatives, this key intermediate will undoubtedly continue to play a pivotal role in the discovery and development of new therapeutic agents for years to come.
References
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Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. ResearchGate. [Link]
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Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]
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Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Semantic Scholar. [Link]
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Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors. MDPI. [Link]
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The Pivotal Role of Ethyl 4-Methoxyindole-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of indole derivatives, Ethyl 4-Methoxyindole-3-carboxylate has emerged as a particularly valuable building block for the synthesis of complex bioactive molecules. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and burgeoning applications of Ethyl 4-Methoxyindole-3-carboxylate in drug discovery. We will explore its utility in the development of novel therapeutic agents, with a focus on anticancer and anti-inflammatory applications, supported by detailed experimental protocols and structure-activity relationship insights.
Introduction: The Strategic Importance of the 4-Methoxyindole-3-carboxylate Scaffold
The indole ring system, with its unique electronic properties and ability to participate in various non-covalent interactions, is a recurring motif in a multitude of biologically active compounds. The strategic placement of substituents on the indole core can profoundly influence the molecule's pharmacological profile. The 4-methoxy substitution is of particular interest as the methoxy group acts as a strong electron-donating group, modulating the reactivity of the indole ring and often enhancing biological activity. The carboxylate at the 3-position provides a crucial handle for further chemical modifications, allowing for the construction of diverse molecular architectures. The ethyl ester, in this case, offers a balance of reactivity and stability, making it an ideal intermediate for medicinal chemistry campaigns.
This guide will delve into the specifics of Ethyl 4-Methoxyindole-3-carboxylate, a molecule that, while not extensively studied as a final drug product, serves as a critical starting point for the synthesis of more complex and potent therapeutic agents.[1]
Synthesis and Chemical Properties
The synthesis of Ethyl 4-Methoxyindole-3-carboxylate can be achieved through several established synthetic routes, with the Fischer indole synthesis being a classic and versatile method.
General Synthesis Workflow
The synthesis typically begins with a suitably substituted phenylhydrazine and an alpha-ketoester. The following diagram illustrates a generalized workflow for the synthesis of the 4-methoxyindole-3-carboxylate scaffold.
Caption: Generalized workflow for the synthesis of Ethyl 4-Methoxyindole-3-carboxylate via Fischer Indole Synthesis.
Detailed Experimental Protocol: Synthesis of 2,2,2-trichloroethyl 2-(4-methoxy-1H-indol-3-yl)-4-methylthiazole-3(2H)-carboxylate (a related derivative)
Step 1: Synthesis of the Intermediate
-
To a solution of 4-methoxyindole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add 4-methylthiazole (1.1 eq) and 2,2,2-trichloroethyl chloroformate (Troc-Cl, 1.2 eq) at 0 °C.
-
Slowly add a non-nucleophilic base, such as triethylamine (1.2 eq), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent to afford the desired intermediate.[2]
Step 2: Oxidative Rearomatization
-
Dissolve the intermediate from Step 1 in acetonitrile.
-
Add an oxidizing agent, such as o-chloranil (1.0 eq), to the solution.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.
-
After completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product.[2]
Applications in Medicinal Chemistry
Ethyl 4-Methoxyindole-3-carboxylate is a versatile scaffold for the development of a wide range of therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.
Anticancer Agents
The indole nucleus is a common feature in many anticancer drugs. The 4-methoxyindole scaffold has been investigated for its potential to inhibit cancer cell proliferation. For instance, 4-methoxyindole-3-carbinol, a closely related compound, has been shown to inhibit the proliferation of human colon cancer cells.[3][4] This suggests that the 4-methoxyindole core could be a valuable starting point for the design of new anticancer agents.
A series of 4-substituted methoxybenzoyl-aryl-thiazoles, which can be synthesized from intermediates derived from 4-methoxyindole, have demonstrated potent antiproliferative activity against melanoma and prostate cancer cells.[5]
Table 1: Antiproliferative Activity of a Representative 4-Methoxyindole Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-methoxyindole-3-carbinol | DLD-1 (Colon Cancer) | 116 | [3] |
| 4-methoxyindole-3-carbinol | HCT 116 (Colon Cancer) | 96 | [3] |
Anti-inflammatory and Analgesic Agents
Derivatives of indole-3-carboxylic acid have been explored for their anti-inflammatory and analgesic properties. While direct data for Ethyl 4-Methoxyindole-3-carboxylate is limited, a study on ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, which shares a similar ethyl carboxylate feature, demonstrated significant analgesic and anti-inflammatory effects.[6] This suggests that the ethyl 3-carboxylate moiety can be a key contributor to anti-inflammatory activity.
Antioxidant Activity
Indole derivatives are known to possess antioxidant properties. A study on novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues revealed that the presence and position of methoxy groups on the aromatic system can significantly influence their free radical scavenging activity.[7] This highlights the potential of the 4-methoxy group in Ethyl 4-Methoxyindole-3-carboxylate to contribute to antioxidant effects, which are beneficial in a variety of disease states.
Structure-Activity Relationships (SAR)
The biological activity of derivatives of Ethyl 4-Methoxyindole-3-carboxylate is highly dependent on the nature and position of substituents.
Caption: Key positions on the Ethyl 4-Methoxyindole-3-carboxylate scaffold for chemical modification to modulate biological activity.
-
The 4-Methoxy Group: As an electron-donating group, it increases the electron density of the indole ring, potentially enhancing its interaction with biological targets. Its position is crucial for activity, as seen in antioxidant studies where the relative position of methoxy groups impacts efficacy.[7]
-
The Ethyl 3-Carboxylate Group: This group serves as a versatile handle for creating amides, hydrazides, and other derivatives. The ester can also act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.
-
The N-H of the Indole Ring: The nitrogen atom can be alkylated or arylated to introduce new functionalities and modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.
Conclusion and Future Perspectives
Ethyl 4-Methoxyindole-3-carboxylate is a strategically important building block in medicinal chemistry. While it may not be a final drug candidate itself, its versatile scaffold allows for the synthesis of a diverse range of bioactive molecules with potential applications in oncology, inflammation, and beyond. The presence of the 4-methoxy group and the 3-ethyl carboxylate provides a unique combination of electronic properties and synthetic handles that medicinal chemists can exploit to design next-generation therapeutics.
Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and biological evaluation of novel derivatives, coupled with computational modeling and structure-based drug design, will undoubtedly lead to the discovery of new and potent therapeutic agents. The foundation laid by the chemistry of Ethyl 4-Methoxyindole-3-carboxylate will continue to be a source of innovation in the quest for new medicines.
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The Versatile Scaffold: A Technical Guide to the Potential Applications of 4-Methoxyindole Derivatives
Introduction: The Enduring Relevance of the Indole Nucleus
The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its remarkable versatility. Among the various substituted indoles, the 4-methoxyindole core has emerged as a particularly valuable building block, bestowing unique electronic and steric properties upon its derivatives that translate into a wide spectrum of biological activities and material applications.[1][2] This in-depth technical guide provides a comprehensive overview of the current and potential applications of 4-methoxyindole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships that underpin the utility of this remarkable chemical entity.
I. Anticancer Applications: Targeting Tumor Proliferation and Vascularization
The fight against cancer has seen the indole scaffold play a pivotal role, and 4-methoxyindole derivatives are at the forefront of innovative therapeutic strategies.[3][4] Their anticancer effects are often multifaceted, targeting key cellular processes such as cell division and the tumor microenvironment.
A. Mechanism of Action: Disruption of Microtubule Dynamics
A prominent mechanism by which certain 4-methoxyindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. Their constant assembly and disassembly are critical for cell division, motility, and intracellular transport. Disruption of this dynamic process leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
Certain 2-aryl-3-aroyl-6-methoxyindole derivatives, inspired by the natural product combretastatin, have been shown to be potent inhibitors of tubulin assembly.[3] These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to a cascade of events within the cancer cell, culminating in programmed cell death.
Caption: Mechanism of tubulin polymerization inhibition by 4-methoxyindole derivatives.
B. Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of selected 4-methoxyindole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| OXi8006 Analogue (31) | SK-OV-3 (Ovarian) | < 5 | [3] |
| NCI-H460 (Lung) | < 5 | [3] | |
| DU-145 (Prostate) | < 5 | [3] | |
| OXi8006 Analogue (35) | SK-OV-3 (Ovarian) | < 5 | [3] |
| NCI-H460 (Lung) | < 5 | [3] | |
| DU-145 (Prostate) | < 5 | [3] | |
| OXi8006 Analogue (36) | SK-OV-3 (Ovarian) | < 5 | [3] |
| NCI-H460 (Lung) | < 5 | [3] | |
| DU-145 (Prostate) | < 5 | [3] | |
| DHI1 (4a) | Jurkat (Leukemia) | 21.83 ± 2.35 | [4] |
| HL-60 (Leukemia) | 19.14 ± 0.18 | [4] | |
| 4c | Jurkat (Leukemia) | 22.3 ± 3.7 | [4] |
C. Experimental Protocol: Synthesis of a 2-Aryl-3-Aroyl-6-Methoxyindole Analogue
This protocol describes a general method for the synthesis of OXi8006 analogues, which are potent tubulin polymerization inhibitors.[3]
Step 1: Synthesis of the 2-Aryl-6-methoxyindole Core
-
Dissolve the appropriate aniline (e.g., 3,4,5-trimethoxyaniline, 1.84 mmol) in N,N-dimethylaniline (20 mL) in a round-bottom flask.
-
Heat the solution to 170 °C.
-
Add a solution of the appropriate α-bromoacetophenone (e.g., 2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one, 0.56 mmol) in ethyl acetate (5 mL) dropwise to the heated aniline solution.
-
Stir the reaction mixture at 170 °C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude 2-aryl-6-methoxyindole.
-
Purify the crude product by flash column chromatography.
Step 2: Acylation of the 2-Aryl-6-methoxyindole
-
Dissolve the purified 2-aryl-6-methoxyindole (0.26 mmol) in o-dichlorobenzene (10 mL) in a round-bottom flask.
-
Add the appropriate benzoyl chloride (e.g., 4-fluorobenzoyl chloride, 0.39 mmol).
-
Heat the reaction mixture to reflux at 160 °C for 12 hours.
-
Cool the reaction to room temperature and purify the product by flash column chromatography to yield the final 2-aryl-3-aroyl-6-methoxyindole analogue.
II. Antiviral Applications: Combating Viral Replication
The indole nucleus is a common feature in many antiviral agents, and 4-methoxyindole derivatives have shown promise in this area, particularly against the Human Immunodeficiency Virus (HIV).
A. Mechanism of Action: Inhibition of HIV-1 Tat-Mediated Transcription
A key target in the development of anti-HIV-1 therapies is the viral trans-activator of transcription (Tat) protein. Tat is essential for viral replication as it binds to the trans-activation response (TAR) element in the nascent viral RNA, promoting the elongation of viral transcripts by the host cell's RNA polymerase II.
Certain 3-oxindole derivatives, which can be synthesized from precursors containing the 4-methoxyindole scaffold, have been identified as potent inhibitors of HIV-1 infection.[5] These compounds have been shown to specifically inhibit Tat-mediated viral transcription, thereby halting the viral replication cycle.[5]
Caption: Inhibition of HIV-1 Tat-mediated transcription by 3-oxindole derivatives.
B. Quantitative Data: Anti-HIV-1 Activity
The following table presents the anti-HIV-1 activity of a representative 3-oxindole derivative.
| Compound | Virus Strain | IC50 (µM) | Selectivity Index (SI) | Reference |
| Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate (6f) | HIV-1 | 0.4578 | 111.37 | [5] |
C. Experimental Protocol: Synthesis of 3-Oxindole-2-carboxylates
The synthesis of these anti-HIV-1 agents involves a multi-step process starting from a substituted 2-aminobenzonitrile.[5]
Step 1: Protection of the Amino Group
-
To a solution of the starting 2-aminobenzonitrile in a suitable solvent, add di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA).
-
Stir the reaction mixture until completion to yield the Boc-protected aminobenzonitrile.
Step 2: Alkylation
-
React the Boc-protected intermediate with methyl bromoacetate in the presence of cesium carbonate (Cs2CO3) to introduce the ester group.
Step 3: Dieckmann Condensation
-
Treat the alkylated product with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to induce an intramolecular Dieckmann condensation, forming the 3-aminoindoline-2-carboxylate.
Step 4: Hydrolysis and Decarboxylation
-
Hydrolyze the resulting intermediate to afford the 3-oxindole-2-carboxylate scaffold.
Step 5: Further Functionalization
-
The 3-oxindole-2-carboxylate can then be further functionalized to introduce various substituents, such as the chloroallyl group in the active compound 6f .
III. Central Nervous System (CNS) Applications: Modulating Neuronal Signaling
4-Methoxyindole derivatives have shown significant potential in the treatment of CNS disorders, including depression and neurodegenerative diseases, by modulating key neurotransmitter systems and promoting neuroplasticity.[6][7]
A. Mechanism of Action: Serotonin Receptor Modulation and Neuroplasticity
Zalsupindole, a 4-methoxyindole derivative, is a non-hallucinogenic psychoplastogen that acts as a partial agonist at serotonin 2A (5-HT2A) receptors.[6] Unlike classic psychedelics, zalsupindole does not induce hallucinogenic effects but promotes neuroplasticity, including neuritogenesis and dendritic spine growth.[8][9] This is thought to be mediated through a biased agonism at the 5-HT2A receptor, favoring signaling pathways that lead to therapeutic effects without activating those responsible for hallucinations. The downstream signaling likely involves the mTOR pathway, a key regulator of cell growth and proliferation.[6]
Caption: Proposed signaling pathway of zalsupindole, a 4-methoxyindole derivative.
B. Other CNS-Related Applications
-
GABA Analogues: 4-Methoxyindole is a reactant in the synthesis of GABA analogues.[2] GABA is the primary inhibitory neurotransmitter in the CNS, and its analogues are used as anticonvulsants, anxiolytics, and muscle relaxants.
-
GSK-3β Inhibitors: 4-Methoxyindole has been used to prepare inhibitors of glycogen synthase kinase 3β (GSK-3β).[2] Dysregulation of GSK-3β is implicated in neurodegenerative diseases like Alzheimer's disease, as well as mood disorders.
C. Experimental Protocol: Synthesis of Zalsupindole
A straightforward two-step synthesis of zalsupindole has been reported.[6]
-
N-Alkylation: React commercially available 5-methoxyindole with (R)-1-chloro-2-dimethylaminopropane in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like potassium hydroxide (KOH).
-
Isolation: The product, zalsupindole, is isolated as a chiral amine. It can be further converted into various pharmaceutically acceptable salts to improve its physicochemical properties.
IV. Other Emerging Applications
The versatility of the 4-methoxyindole scaffold extends beyond the applications detailed above, with emerging roles in metabolic diseases, materials science, and as biological probes.
A. SGLT2 Inhibitors
4-Methoxyindole is a precursor in the synthesis of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors.[2][10] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of most of the glucose from the glomerular filtrate. Inhibiting SGLT2 leads to increased urinary glucose excretion, making it an effective strategy for managing type 2 diabetes.
B. Fluorescent Probes
While specific examples of 4-methoxyindole-based fluorescent probes are not extensively detailed in the provided search results, the indole scaffold, in general, is known for its fluorescent properties.[1][7] The introduction of a methoxy group can modulate these properties. For instance, 4-cyanoindole derivatives have been developed as fluorescent probes for biological spectroscopy and microscopy.[11][12] It is plausible that 4-methoxyindole derivatives could be designed as fluorescent probes for various biological applications, such as sensing specific ions or biomolecules.
C. Materials Science
The application of 4-methoxyindole derivatives in materials science is an area with significant potential. The indole ring can be incorporated into polymer backbones to create materials with interesting electronic and optical properties. For example, polymers containing indole derivatives have been investigated for their potential use in organic electronics.[3] The methoxy group can influence the polymer's solubility, morphology, and electronic characteristics.
V. Conclusion and Future Perspectives
This technical guide has highlighted the diverse and significant potential applications of 4-methoxyindole derivatives. From potent anticancer and antiviral agents to promising CNS modulators and components of novel materials, the 4-methoxyindole scaffold is a testament to the power of substituent effects in fine-tuning the properties of a core chemical structure.
Future research in this area will likely focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR of 4-methoxyindole derivatives will enable the design of more potent and selective compounds for specific biological targets.
-
Mechanism of Action Elucidation: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate their rational design and clinical translation.
-
Development of Novel Synthetic Methodologies: The discovery of more efficient and versatile synthetic routes to a wider range of 4-methoxyindole derivatives will accelerate the exploration of their potential applications.
-
Expansion into New Application Areas: The unique properties of the 4-methoxyindole scaffold suggest that its utility can be extended to other areas of drug discovery and materials science that have yet to be fully explored.
VI. References
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Pinney, K. G., et al. (2017). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). European Journal of Medicinal Chemistry, 140, 349-363. [Link]
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Gai, F., et al. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Methods in Enzymology, 639, 191-213. [Link]
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Kuruc, T., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]
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Olson, D. E., et al. (2026). Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics. ACS Chemical Neuroscience. [Link]
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Kim, D.-E., et al. (2022). Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. Molecules, 27(15), 4921. [Link]
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Pinney, K. G., et al. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. ACS Medicinal Chemistry Letters. [Link]
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Olson, D. E., et al. (2025). Zalsupindole is a Nondissociative, Nonhallucinogenic Neuroplastogen with Therapeutic Effects Comparable to Ketamine and Psychedelics. ACS Chemical Neuroscience. [Link]
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Sogni, F., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(14), 5463. [Link]
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Li, H., et al. (2025). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Medicinal Chemistry. [Link]
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Delix Therapeutics. (2025). Delix Therapeutics Study Demonstrates that the Non‑Hallucinogenic Neuroplastogen Zalsupindole Promotes Neuroplasticity Like Ketamine and Psychedelics. [Link]
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Gai, F., et al. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Methods in Enzymology, 639, 191-213. [Link]
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- 12. researchgate.net [researchgate.net]
Ethyl 4-Methoxyindole-3-carboxylate reaction mechanisms
The following technical guide details the reaction mechanisms, synthesis, and reactivity profile of Ethyl 4-Methoxyindole-3-carboxylate . This document is structured for researchers requiring actionable, mechanistic insights rather than generic overviews.
Mechanistic Pathways, Synthesis Protocols, and Reactivity Profiling
Executive Summary
Ethyl 4-Methoxyindole-3-carboxylate is a highly specialized indole scaffold characterized by a "push-pull" electronic system.[1] The electron-donating methoxy group at C4 and the electron-withdrawing ester at C3 create a unique steric and electronic environment. This specific substitution pattern significantly alters standard indole reactivity, particularly by imposing extreme steric hindrance on the C3-ester and activating the C2/C7 positions for electrophilic attack. This guide analyzes these effects to optimize synthetic workflows.
Synthesis & Regiochemistry: The Fischer Indole Route
The most robust route to this scaffold is the Fischer Indole Synthesis , utilizing 3-methoxyphenylhydrazine and ethyl pyruvate. However, this reaction is non-trivial due to regiochemical bifurcation.[1]
Mechanism and Regioselectivity
The reaction proceeds via a [3,3]-sigmatropic rearrangement of the hydrazone intermediate. The critical mechanistic divergence occurs during the formation of the new C-C bond.
-
The Precursor: 3-Methoxyphenylhydrazine hydrochloride.[1]
-
The Partner: Ethyl pyruvate (alpha-keto ester).[1]
-
The Bifurcation: The sigmatropic rearrangement can occur at two distinct ortho positions relative to the hydrazine nitrogen:
Causality: The formation of the 6-methoxy isomer is generally favored due to steric relief. The 4-methoxy isomer requires cyclization adjacent to the bulky methoxy group. Consequently, the reaction typically yields a mixture (approx. 40:60 to 50:50 ratio), necessitating rigorous purification.[1]
Visualization: Mechanistic Pathway
The following diagram maps the bifurcation point in the synthesis.
Figure 1: Regiochemical bifurcation in the Fischer Indole Synthesis of 4-methoxyindoles.[1]
Validated Synthesis Protocol
Objective: Synthesis and isolation of Ethyl 4-Methoxyindole-3-carboxylate.
-
Condensation: Dissolve 3-methoxyphenylhydrazine HCl (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol. Stir at room temperature for 1 hour to form the hydrazone.
-
Cyclization: Add concentrated sulfuric acid (catalytic amount) or polyphosphoric acid (PPA) and heat to reflux (80°C) for 3–4 hours. Note: PPA often improves yield by acting as both solvent and catalyst.
-
Workup: Pour the reaction mixture into ice-water. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[1]
-
Purification (Critical): The crude residue contains both 4-OMe and 6-OMe isomers.[1]
-
Column Chromatography: Silica gel stationary phase.[1]
-
Mobile Phase: Gradient Hexane:Ethyl Acetate (starting 9:1 to 7:3).[1]
-
Elution Order: The 4-methoxy isomer typically elutes after the 6-methoxy isomer due to the "peri-effect" interaction with the ester, which slightly increases polarity/retention or intramolecular H-bonding effects depending on the solvent system. Verification by NMR is mandatory.
-
Reactivity Profile & Mechanisms
The 4-methoxy group is not just a substituent; it is a steric gatekeeper .[1]
Steric Hindrance at C3-Ester
The proximity of the 4-methoxy oxygen to the C3-ethoxycarbonyl group creates significant steric congestion.[1]
-
Hydrolysis Resistance: Standard basic hydrolysis (NaOH/MeOH, RT) is often sluggish compared to non-substituted indoles.[1]
-
Protocol Adjustment: High-temperature hydrolysis (KOH/Ethanol/Water reflux, 12h+) is required to access the free acid.[1]
-
Mechanism: The tetrahedral intermediate formed during saponification is destabilized by the clash between the incoming hydroxide and the 4-OMe lone pairs (lone pair repulsion).
Electrophilic Aromatic Substitution (EAS)
With C3 blocked by the ester, the indole ring activates at C2, C5, C6, and C7.[1]
-
Electronic Effect: The 4-OMe is an Electron Donating Group (EDG).[1] It directs ortho and para.[1]
-
Ortho to 4-OMe: C3 (Blocked) and C5.[1]
-
Para to 4-OMe: C7.
-
-
Dominant Site (C2): Despite the 4-OMe directing to C5/C7, the inherent reactivity of the indole pyrrole ring makes C2 the primary site for reactions like Vilsmeier-Haack formylation, provided the electrophile is not too bulky.
-
C2-Lithiation: Protection of N1 (e.g., with Boc or SEM) allows for C2-lithiation using LDA or n-BuLi.[1] The 4-OMe group may exert a coordinating effect (Directed Ortho Metalation - DoM) on the lithium species, potentially stabilizing the C3-lithio species if the ester wasn't present, but here it stabilizes the transition state for C2 deprotonation.
Quantitative Reactivity Data
The following table summarizes relative reactivity compared to unsubstituted ethyl indole-3-carboxylate.
| Reaction Type | Reagent | Relative Rate (vs. Unsubstituted) | Mechanistic Driver |
| Hydrolysis | NaOH / MeOH | 0.1x (Slow) | Steric hindrance from 4-OMe blocks nucleophilic attack at carbonyl.[1] |
| N-Alkylation | NaH / MeI | 0.8x (Slightly Slow) | Peri-interaction between 4-OMe and C3-Ester twists the ester, crowding N1.[1] |
| Hydrazinolysis | NH₂NH₂ · H₂O | 0.2x (Slow) | Nucleophilic attack at ester carbonyl is hindered.[1] |
| C2-Formylation | POCl₃ / DMF | 1.2x (Fast) | 4-OMe donates electron density into the ring, activating C2 via resonance.[1] |
Experimental Workflow: C2-Functionalization
A common application is converting the ester to a more complex pharmacophore.[1]
Visualizing the Reactivity Map
Figure 2: Primary reactivity pathways for Ethyl 4-Methoxyindole-3-carboxylate.[1]
Protocol: Synthesis of the Hydrazide Derivative
This transformation is essential for creating oxadiazole or pyrazole libraries (common in drug discovery).[1]
-
Setup: In a round-bottom flask, dissolve Ethyl 4-Methoxyindole-3-carboxylate (1 mmol) in absolute ethanol (10 mL).
-
Reagent: Add Hydrazine Hydrate (99%, 10 mmol, 10 eq). Note: Large excess is required to drive the equilibrium due to steric hindrance.
-
Reaction: Reflux at 80°C for 6–12 hours. Monitor by TLC (The ester spot will disappear slowly).[1]
-
Isolation: Cool to room temperature. The product often precipitates as a solid due to the hydrogen-bonding network of the hydrazide.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
-
RSC Advances, "Fischer indole synthesis applied to the total synthesis of natural products". Available at: [Link]
-
-
Steric Hindrance in 4-Substituted Indoles
-
Reactivity of Indole-3-carboxylates with Hydrazine
-
General Reactivity of 4-Methoxyindole Derivatives
Sources
Ethyl 4-Methoxyindole-3-carboxylate: A Strategic Linchpin in the Architectural Synthesis of Complex Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules. Among the vast array of substituted indoles, Ethyl 4-Methoxyindole-3-carboxylate emerges as a particularly valuable building block. Its specific substitution pattern—an electron-donating methoxy group at the 4-position and an electron-withdrawing carboxylate at the 3-position—provides a unique combination of reactivity and functionality. This guide offers a deep dive into the synthesis, properties, and strategic application of this key intermediate, providing field-proven insights and detailed protocols for professionals in drug discovery and chemical synthesis.
Core Compound Profile: Ethyl 4-Methoxyindole-3-carboxylate
Understanding the fundamental characteristics of this reagent is paramount to its effective utilization. The strategic placement of the methoxy and ethyl carboxylate groups dictates its chemical behavior, influencing the regioselectivity of subsequent reactions and providing handles for further molecular elaboration.
Physicochemical and Spectroscopic Data
The properties of Ethyl 4-Methoxyindole-3-carboxylate are well-defined, ensuring its reliable application in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 1214325-48-0 | [1] |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| Appearance | Tan Solid | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR) is crucial for reaction monitoring and final product confirmation. While a generic spectrum is not universally applicable due to solvent and instrument variations, researchers should expect characteristic signals corresponding to the ethyl ester, the methoxy group, the indole NH, and the aromatic protons on the benzene ring.
Synthesis of the 4-Methoxyindole Core
The construction of the 4-methoxyindole skeleton is most classically achieved via the Fischer Indole Synthesis . This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone.[3][4] The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[3]
The general mechanism involves the conversion of the phenylhydrazone to its enamine tautomer, followed by a[5][5]-sigmatropic rearrangement, which is the key bond-forming step. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[4]
Caption: General workflow of the Fischer Indole Synthesis.
Application in the Total Synthesis of Mitragynine Alkaloids
Perhaps the most prominent application of the 4-methoxyindole scaffold is in the total synthesis of Corynanthe-type monoterpenoid indole alkaloids, particularly Mitragynine . Mitragynine is the primary active alkaloid in the plant Mitragyna speciosa (kratom) and is known for its opioid-like analgesic effects.[6][7] Its structure features the characteristic 4-methoxyindole (often numbered as 9-methoxy in the context of the full alkaloid) core.
Strategic Importance of the 4-Methoxy Group
In the biosynthesis and total synthesis of Mitragynine, the 4-methoxy group is not merely a passive substituent. It is a key structural feature that defines the natural product's identity and likely contributes to its pharmacological profile. Modern synthetic strategies often rely on installing this group early, making Ethyl 4-Methoxyindole-3-carboxylate or its derivatives ideal starting points.
A powerful strategy for this is the Larock heteroannulation , which has been employed for the synthesis of ring-A substituted indoles like those needed for Mitragynine.[8] This palladium-catalyzed reaction provides a convergent and efficient route to complex indole structures.[8][9]
Synthetic Workflow: From 4-Methoxyindole to Mitragynine Core
The journey from a simple 4-methoxyindole to the complex pentacyclic core of Mitragynine involves several key transformations. A representative synthetic strategy, as demonstrated in the literature, involves coupling the indole nucleus with a suitable monoterpene-derived fragment.[6]
Caption: A key synthetic pathway to the Mitragynine core.
Experimental Protocol: Lewis Acid-Mediated Coupling
A crucial step in a reported asymmetric total synthesis of Mitragynine is the coupling of 4-methoxyindole with a chiral aziridine to form a D-tryptophan derivative, the precursor to the required tryptamine fragment.[6] This protocol highlights the practical application of the indole core.
Objective: To synthesize the protected D-tryptophan derivative (compound 13 in the reference) as a key intermediate for (-)-Mitragynine.[6]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-methoxyindole (1.0 eq) and methyl (R)-N-benzyloxycarbonyl (Cbz)-aziridine-2-carboxylate (1.2 eq) in anhydrous dichloromethane (DCM).
-
Causality: Anhydrous conditions are critical to prevent quenching of the Lewis acid catalyst and unwanted side reactions. The aziridine is the electrophilic partner that will be opened by the nucleophilic indole.
-
-
Catalyst Addition: Add Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (1.5 eq) to the solution at room temperature.
-
Causality: Yb(OTf)₃ is a powerful Lewis acid that activates the aziridine ring towards nucleophilic attack by coordinating to the nitrogen or carbonyl oxygen, facilitating ring-opening. The excess is used to ensure complete activation.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Self-Validation: TLC analysis (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase and visualizing with UV light and a potassium permanganate stain) provides a real-time check on the reaction's progress, preventing over-running or premature work-up.
-
-
Work-up and Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: The basic NaHCO₃ solution neutralizes the acidic catalyst and any acidic byproducts, preparing the mixture for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Purification (Initial): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Self-Validation: This standard work-up procedure removes water and inorganic salts. The resulting crude product should be analyzed by ¹H NMR to confirm the presence of the desired product before proceeding.
-
-
Subsequent Steps: The crude product, a tryptophan derivative, is then typically carried forward through hydrolysis and amidation to yield the necessary primary amide for the next stages of the total synthesis.[6]
Broader Roles in Bioactive Molecule Synthesis
While its role in alkaloid synthesis is significant, the utility of the 4-methoxyindole scaffold extends to other classes of bioactive compounds. Its structure serves as a precursor for molecules targeting a range of biological pathways.[2]
Anticancer and Tubulin Inhibitors
The indole ring is a well-established pharmacophore in oncology.[10] Derivatives of 4-methoxyindole have been investigated for their potential as anticancer agents, including as inhibitors of colon cancer cell proliferation.[5] The mechanism often involves interaction with critical cellular machinery, such as microtubules. Indole-based compounds can act as tubulin polymerization inhibitors, disrupting cell mitosis and leading to apoptotic cell death in cancer cells.[10]
C-Nucleoside Analogs
Modified nucleosides are cornerstones of antiviral and antitumoral therapies.[11][12] C-nucleosides, where the nucleobase is attached to the ribose sugar via a C-C bond instead of a C-N bond, are of particular interest due to their increased stability against enzymatic cleavage.[13] 4-methoxyindole can be used as the "base" surrogate in the synthesis of novel C-arylnucleoside analogues, creating compounds with potential for new therapeutic applications.[12]
Phytoalexin Analogs (Methoxycamalexins)
Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism. Camalexin, an indole-based phytoalexin, and its methoxy derivatives are known for their antiproliferative and antioxidant profiles.[14] Synthetic methods have been developed to efficiently produce various methoxycamalexins, where a substituted methoxyindole is a key starting material. These syntheses often involve amidoalkylation reactions with N-acyliminium reagents.[14]
Conclusion and Future Outlook
Ethyl 4-Methoxyindole-3-carboxylate is more than just another substituted indole. It is a highly strategic and versatile building block that provides synthetic chemists with a reliable entry point into several classes of complex and biologically important molecules. Its well-defined reactivity, governed by the interplay of its methoxy and carboxylate substituents, allows for its predictable incorporation into sophisticated molecular architectures. From the total synthesis of renowned alkaloids like Mitragynine to the development of novel anticancer agents and nucleoside analogs, this compound continues to prove its value. As synthetic methodologies become more advanced, the strategic application of pre-functionalized cores like Ethyl 4-Methoxyindole-3-carboxylate will remain a cornerstone of efficient and innovative drug discovery and natural product synthesis.
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Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride . ResearchGate. [Link]
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4-Methoxyindole CAS 4837-90-5 . Shaanxi Bloom Tech Co., Ltd. [Link]
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Fischer indole synthesis . Wikipedia. [Link]
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Chemical synthesis of 4'-modified nucleoside analogues . University of Bath. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . RSC Advances. [Link]
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Fischer indole synthesis applied to the total synthesis of natural products . RSC Advances. [Link]
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Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues . Der Pharma Chemica. [Link]
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An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins . MDPI. [Link]
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Fischer Indole Synthesis . YouTube. [Link]
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ethyl 5-methoxy-1H-indole-3-carboxylate . ChemSynthesis. [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations . PMC, NIH. [Link]
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Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis . Journal of the Pharmaceutical Society of Japan. [Link]
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Synthesis of C-Arylnucleoside Analogues . MDPI. [Link]
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Total Synthesis of the Opioid Agonistic Indole Alkaloid Mitragynine and the First Total Syntheses of 9-Methoxygeissoschizol and 9-Methoxy-Nb-methylgeissoschizol . ACS Publications. [Link]
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Synthesis of indoles . Organic Chemistry Portal. [Link]
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Synthesis and photophysical characterization of fluorescent indole nucleoside analogues . RSC Publishing. [Link]
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(PDF) Fischer Indole Synthesis . ResearchGate. [Link]
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(PDF) Synthesis of Indoles: Recent Advances . ResearchGate. [Link]
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Asymmetric Total Syntheses of Mitragynine, Speciogynine, and 7-Hydroxymitragynine . J-Stage. [Link]
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Synthesis and photophysical characterization of fluorescent indole nucleoside analogues . PMC, NIH. [Link]
-
Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides . Beilstein Journal of Organic Chemistry. [Link]
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Total Synthesis of the Opioid Agonistic Indole Alkaloid Mitragynine and the First Total Syntheses of 9-Methoxygeissoschizol and 9-Methoxy-Nb-methylgeissoschizol . ResearchGate. [Link]
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Ethyl Indole-3-carboxylate | C11H11NO2 | CID 247965 . PubChem, NIH. [Link]
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Isolation and Asymmetric Total Synthesis of a New Mitragyna Indole Alkaloid, (−)-Mitralactonine . ACS Publications. [Link]
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A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids . ResearchGate. [Link]
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(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate . ResearchGate. [Link]
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Unlocking the Therapeutic Promise of Ethyl 4-Methoxyindole-3-carboxylate Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast landscape of indole-containing compounds, derivatives of ethyl 4-methoxyindole-3-carboxylate represent a promising, yet relatively underexplored, scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the therapeutic potential of this chemical class, synthesizing current knowledge on their mechanisms of action, structure-activity relationships, and key experimental protocols to empower researchers in their drug discovery endeavors.
The Strategic Advantage of the 4-Methoxyindole-3-carboxylate Scaffold
The ethyl 4-methoxyindole-3-carboxylate core offers a unique combination of structural features that make it an attractive starting point for drug design. The indole ring itself is a privileged structure, known to interact with various biological targets.[3] The methoxy group at the 4-position can influence the molecule's electronic properties and metabolic stability, while the ethyl carboxylate at the 3-position provides a versatile handle for synthetic modification, allowing for the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties.
Therapeutic Frontiers: From Cancer to Inflammation
While research specifically on ethyl 4-methoxyindole-3-carboxylate derivatives is emerging, the broader family of indole-3-carboxylate and 4-methoxyindole analogs has demonstrated significant potential in two key therapeutic areas: oncology and inflammatory diseases. The primary mechanisms underpinning these activities are the inhibition of tubulin polymerization and the suppression of the NF-κB signaling pathway.
Disrupting the Cellular Scaffolding: Tubulin Polymerization Inhibition in Cancer Therapy
A well-established anticancer strategy for indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.[4] Many indole compounds exert their effects by binding to the colchicine site on β-tubulin, preventing the assembly of microtubules.[5] This dual action not only inhibits the proliferation of cancer cells but can also act as a vascular disrupting agent (VDA), selectively targeting the blood vessels that supply tumors.[5]
Derivatives of ethyl 4-methoxyindole-3-carboxylate can be rationally designed to mimic the structural features of known indole-based tubulin inhibitors. The indole core can serve as the primary binding motif, while modifications at the C3-carboxylate position can be tailored to enhance interactions with the colchicine binding pocket.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a framework for assessing the tubulin polymerization inhibitory activity of novel ethyl 4-methoxyindole-3-carboxylate derivatives.
1. Reagents and Materials:
- Tubulin (porcine brain, >99% pure)
- Guanosine-5'-triphosphate (GTP)
- General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- Glycerol
- Test compounds (dissolved in DMSO)
- Colchicine (positive control)
- DMSO (vehicle control)
- 96-well microplates
- Temperature-controlled spectrophotometer
2. Procedure:
- Prepare a stock solution of tubulin at 10 mg/mL in General Tubulin Buffer.
- Prepare working solutions of test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
- In a pre-chilled 96-well plate, add 5 µL of the test compound or control solution.
- Add 100 µL of a cold solution of tubulin (final concentration 1 mg/mL) and GTP (final concentration 1 mM) in General Tubulin Buffer with 10% glycerol to each well.
- Immediately place the plate in a spectrophotometer pre-heated to 37°C.
- Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.
- The inhibition of tubulin polymerization is calculated as the percentage decrease in the rate of absorbance change compared to the vehicle control.
3. Data Analysis:
- Plot the absorbance versus time to obtain polymerization curves.
- Calculate the initial rate of polymerization (Vmax) for each concentration of the test compound.
- Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of tubulin polymerization) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Quenching the Flames of Inflammation: Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[7] This frees NF-κB to translocate to the nucleus and activate the transcription of a host of pro-inflammatory genes.[2]
Indole derivatives, most notably Indole-3-carbinol (I3C), have been shown to be potent inhibitors of the NF-κB pathway.[2][8] They can suppress the activation of IKK, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[2][7] This mechanism provides a strong rationale for investigating ethyl 4-methoxyindole-3-carboxylate derivatives as potential anti-inflammatory agents.
Caption: NF-κB inhibition by indole derivatives.
Experimental Protocol: NF-κB Reporter Assay
This protocol outlines a method to screen for the inhibitory effects of ethyl 4-methoxyindole-3-carboxylate derivatives on NF-κB activation in a cell-based assay.
1. Reagents and Materials:
- HEK293T cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct.
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an NF-κB activator.
- Test compounds (dissolved in DMSO).
- Bay 11-7082 (positive control inhibitor).
- DMSO (vehicle control).
- 96-well white, clear-bottom cell culture plates.
- Luciferase assay reagent.
- Luminometer.
2. Procedure:
- Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of the test compounds or controls for 1 hour.
- Stimulate the cells with TNF-α (final concentration 10 ng/mL) or LPS (final concentration 1 µg/mL) for 6 hours to induce NF-κB activation. Include a non-stimulated control.
- After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
- In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition of luciferase activity is not due to cytotoxicity.
3. Data Analysis:
- Normalize the luciferase readings to cell viability.
- Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR): Paving the Way for Rational Design
While a comprehensive SAR for ethyl 4-methoxyindole-3-carboxylate derivatives is yet to be fully elucidated, preliminary insights can be drawn from related indole series.
| Position of Modification | General Observation | Potential Impact |
| N1-position | Substitution with small alkyl or aryl groups can modulate lipophilicity and cell permeability. | Influences pharmacokinetic properties and can be tailored for specific target engagement. |
| C2-position | Introduction of aryl or heteroaryl groups can enhance tubulin polymerization inhibition. | Can mimic the trimethoxyphenyl ring of colchicine, improving binding affinity. |
| C3-ester | Conversion to amides, hydrazides, or other bioisosteres can significantly alter biological activity and physicochemical properties. | Modulates hydrogen bonding potential and metabolic stability. |
| Benzene Ring (C5, C6, C7) | Substitution with electron-donating or -withdrawing groups can fine-tune the electronic character of the indole ring. | Affects target binding and metabolic susceptibility. |
Table 1: General Structure-Activity Relationship Trends for Indole Derivatives.
Synthetic Strategies: Building the Molecular Architecture
The synthesis of ethyl 4-methoxyindole-3-carboxylate derivatives typically begins with commercially available ethyl 4-methoxyindole-3-carboxylate. The reactivity of the indole nitrogen and the C2 position allows for a variety of synthetic transformations.
Caption: General synthetic routes for derivatization.
Protocol: Synthesis of an N-Substituted Ethyl 4-Methoxyindole-3-carboxylate Derivative
This protocol describes a general method for the N-alkylation of the starting material.
1. Materials:
- Ethyl 4-methoxyindole-3-carboxylate
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Alkyl halide (e.g., benzyl bromide)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
2. Procedure:
- To a solution of ethyl 4-methoxyindole-3-carboxylate (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
- Stir the mixture at 0°C for 30 minutes.
- Add the alkyl halide (1.1 eq) dropwise and allow the reaction to warm to room temperature.
- Stir the reaction for 4-12 hours, monitoring by TLC.
- Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.
3. Characterization:
- Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Future Directions and Conclusion
The therapeutic potential of ethyl 4-methoxyindole-3-carboxylate derivatives is a promising area of research that warrants further investigation. The foundational knowledge of related indole compounds provides a strong rationale for exploring this scaffold for the development of novel anticancer and anti-inflammatory agents. Future work should focus on the synthesis and biological evaluation of a diverse library of these derivatives to establish a comprehensive structure-activity relationship. Detailed mechanistic studies will be crucial to identify specific molecular targets and to validate the therapeutic potential of lead compounds in preclinical models. This in-depth technical guide provides the necessary framework and methodologies to accelerate the exploration of this exciting chemical space and to unlock its full therapeutic promise.
References
- Aggarwal, B. B., et al. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 106(2), 641-649.
- Biersack, B. (2016).
- Firestone, G. L., & Bjeldanes, L. F. (2003). 3-(2-Bromoethyl)
- Gstach, H., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 61(3), 1569-1581.
- Kim, Y. H., et al. (2011). Indole-3-carbinol suppresses NF-κB activity and stimulates the p53 pathway in pre-B acute lymphoblastic leukemia cells. Apoptosis, 16(11), 1149-1160.
- Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(17), 2235-2253.
- Pinney, K. G., et al. (2017).
- Prasad, S. B., et al. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Current Topics in Medicinal Chemistry, 16(24), 2685-2703.
- Sarkar, F. H., & Li, Y. (2009). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Molecular Sciences, 10(4), 1667-1689.
- Tobe, M. (2024).
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Methodological & Application
Synthesis of Ethyl 4-Methoxyindole-3-carboxylate: A Detailed Protocol for Pharmaceutical and Research Applications
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of Ethyl 4-Methoxyindole-3-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug discovery. The protocol is structured to provide not only a step-by-step procedure but also the underlying chemical principles and practical insights essential for successful and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The indole nucleus is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceutical agents.[1] The specific substitution pattern of Ethyl 4-Methoxyindole-3-carboxylate makes it a valuable intermediate for the synthesis of compounds targeting a range of therapeutic areas. This guide details a robust and scalable synthesis protocol based on the classic Fischer indole synthesis, a reliable method for the construction of the indole ring system.[2][3][4]
Reaction Scheme
The synthesis is a two-step process commencing with the formation of a hydrazone from 4-methoxyphenylhydrazine hydrochloride and ethyl pyruvate. This is followed by an acid-catalyzed intramolecular cyclization to yield the final indole product. Polyphosphoric acid (PPA) is employed as the catalyst and solvent for the cyclization, promoting the reaction under controlled conditions.[5]
Step 1: Hydrazone Formation
Step 2: Fischer Indole Cyclization
Mechanistic Insights: The Fischer Indole Synthesis
The Fischer indole synthesis is a venerable yet powerful reaction in organic chemistry.[4] The mechanism, first proposed by Robinson, involves several key transformations:
-
Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a carbonyl compound (in this case, ethyl pyruvate) to form the corresponding arylhydrazone.[2]
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.
-
[6][6]-Sigmatropic Rearrangement: A subsequent acid-catalyzed[6][6]-sigmatropic rearrangement (a Claisen-type rearrangement) of the protonated enamine is the crucial bond-forming step, creating a new C-C bond.
-
Aromatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to afford the stable, aromatic indole ring.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Methoxyphenylhydrazine hydrochloride | ≥98% | Sigma-Aldrich | 19501-58-7 |
| Ethyl pyruvate | ≥98% | Sigma-Aldrich | 617-35-6 |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific | 64-17-5 |
| Polyphosphoric acid (PPA) | 83% P₂O₅ assay | Sigma-Aldrich | 8017-16-1 |
| Ethyl acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | N/A |
| Anhydrous Magnesium Sulfate | ACS Grade | Fisher Scientific | 7487-88-9 |
Step 1: Synthesis of Ethyl 2-(4-methoxyphenylhydrazono)propanoate (Hydrazone Intermediate)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol) and absolute ethanol (100 mL).
-
Stir the mixture at room temperature to achieve a suspension.
-
Add ethyl pyruvate (6.65 g, 57.3 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated yellow solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Dry the solid under vacuum to yield the hydrazone intermediate.
Step 2: Synthesis of Ethyl 4-Methoxyindole-3-carboxylate
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place polyphosphoric acid (100 g).
-
Heat the polyphosphoric acid to 70 °C with stirring under a nitrogen atmosphere.
-
Carefully add the dried ethyl 2-(4-methoxyphenylhydrazono)propanoate (10.0 g, 42.3 mmol) portion-wise to the hot polyphosphoric acid, ensuring the temperature does not exceed 90 °C. An exothermic reaction will be observed.
-
After the addition is complete, heat the reaction mixture to 100 °C and maintain for 30 minutes.
-
Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude Ethyl 4-Methoxyindole-3-carboxylate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from ethanol or a mixture of ethyl acetate and hexanes can be employed to obtain the pure product.[7]
Characterization
The structure and purity of the synthesized Ethyl 4-Methoxyindole-3-carboxylate should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.2 (br s, 1H, NH), ~7.5-6.5 (m, 4H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (s, 3H, OCH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~165.0 (C=O), ~155.0 (C-OMe), ~138.0 (Ar-C), ~125.0 (Ar-CH), ~122.0 (Ar-C), ~115.0 (Ar-CH), ~105.0 (Ar-CH), ~100.0 (Ar-CH), ~100.0 (Indole C3), 60.0 (OCH₂CH₃), 55.5 (OCH₃), 14.5 (OCH₂CH₃).
Note: The predicted NMR chemical shifts are based on analogous structures and may vary slightly.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₂H₁₃NO₃ [M+H]⁺: 220.09, Found: 220.1.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch), ~1680 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch).
Safety Precautions
-
4-Methoxyphenylhydrazine hydrochloride: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Causes skin and eye irritation.[8][9]
-
Ethyl pyruvate: Flammable liquid and vapor. Handle away from ignition sources.[6][7][10]
-
Polyphosphoric acid: Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment, including acid-resistant gloves and safety goggles.[1][11]
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 4-Methoxyindole-3-carboxylate.
Conclusion
This detailed protocol outlines a reliable and efficient method for the synthesis of Ethyl 4-Methoxyindole-3-carboxylate via the Fischer indole synthesis. By providing a thorough understanding of the reaction mechanism, detailed experimental procedures, and necessary safety precautions, this guide aims to empower researchers to confidently and successfully synthesize this important chemical intermediate for their research and development endeavors.
References
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Available at: [Link]
- Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.
-
THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. Canadian Science Publishing. Available at: [Link]
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Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
-
THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. ResearchGate. Available at: [Link]
-
Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. ResearchGate. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]
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1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... ResearchGate. Available at: [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
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Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. PubMed. Available at: [Link]
- Ishii, H., et al. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi, 121(3), 213-224.
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. Available at: [Link]
-
methyl 4-methoxy-1H-indole-2-carboxylate. PubChem. Available at: [Link]
- Ley, S. V., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 251-258.
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Supporting Information for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4a). Royal Society of Chemistry. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 4-Methoxyindoles via the Fischer Indole Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The indole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Methoxy-substituted indoles, in particular, serve as crucial intermediates and target molecules in medicinal chemistry. The Fischer indole synthesis, a classic and versatile reaction, remains a highly effective method for constructing the indole framework.[3][4] This document provides a comprehensive guide to the application of the Fischer indole synthesis for the preparation of 4-methoxyindoles, offering in-depth mechanistic insights, detailed experimental protocols, and practical, field-proven advice for troubleshooting and optimization.
Introduction: The Significance of 4-Methoxyindoles
4-Methoxyindoles are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery and development. Their structural motif is present in a range of biologically active molecules, including those with anticancer and antiviral properties. The methoxy group at the 4-position significantly influences the electronic properties of the indole ring, often enhancing its reactivity and modulating its biological activity. The Fischer indole synthesis offers a direct and reliable route to this important class of compounds, starting from readily available precursors.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is the acid-catalyzed cyclization of an arylhydrazone to form an indole.[3][4][5] The reaction is typically carried out at elevated temperatures and can be promoted by a variety of Brønsted and Lewis acids.
The key steps of the mechanism are as follows:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine, in this case, 4-methoxyphenylhydrazine, with a ketone or aldehyde to form the corresponding arylhydrazone. This step is often carried out in situ.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.
-
[6][6]-Sigmatropic Rearrangement: This is the crucial, bond-forming step of the reaction. The enamine undergoes a[6][6]-sigmatropic rearrangement, akin to a Claisen rearrangement, to form a di-imine intermediate. The electron-donating nature of the 4-methoxy group facilitates this step by increasing the electron density of the aromatic ring.[5]
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular cyclization occurs.
-
Ammonia Elimination: The final step involves the elimination of a molecule of ammonia to afford the stable indole ring system.
Visualizing the Mechanism
Figure 1: The mechanism of the Fischer indole synthesis for 4-methoxyindoles.
Experimental Protocol: Synthesis of 4-Methoxy-2,3-dimethylindole
This protocol details the synthesis of 4-methoxy-2,3-dimethylindole from 4-methoxyphenylhydrazine hydrochloride and butan-2-one.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Methoxyphenylhydrazine hydrochloride | 174.63 | 5.00 g | 28.6 |
| Butan-2-one | 72.11 | 2.28 g | 31.6 |
| Polyphosphoric acid (PPA) | - | 50 g | - |
| Ethanol | 46.07 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 4-methoxyphenylhydrazine hydrochloride (5.00 g, 28.6 mmol) and ethanol (50 mL).
-
Hydrazone Formation: To the stirred suspension, add butan-2-one (2.28 g, 31.6 mmol). Heat the mixture to reflux for 1 hour to facilitate the formation of the hydrazone.
-
Solvent Removal: After 1 hour, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the resulting residue, carefully add polyphosphoric acid (50 g). The mixture will become viscous.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-3 hours. The color of the mixture will darken. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing ice-water (200 mL). This should be done in a fume hood as some fuming may occur.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
Expected Yield and Characterization
The expected yield of 4-methoxy-2,3-dimethylindole is typically in the range of 60-75%. The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Workflow
Figure 2: A typical workflow for the synthesis of 4-methoxy-2,3-dimethylindole.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete hydrazone formation.- Insufficient acid strength or amount.- Reaction temperature too low. | - Ensure complete dissolution of starting materials during hydrazone formation. Consider extending the reflux time.- Use a stronger acid catalyst (e.g., Eaton's reagent) or increase the amount of PPA.- Gradually increase the reaction temperature, but avoid excessive heat which can lead to decomposition. |
| Formation of Dark, Tarry Byproducts | - Reaction temperature too high.- Prolonged reaction time. | - Carefully control the reaction temperature using an oil bath.- Monitor the reaction by TLC and stop the reaction once the starting material is consumed.- Consider using a milder acid catalyst. |
| "Abnormal" Fischer Indole Synthesis Products | - With certain substrates, particularly 2-methoxy-substituted phenylhydrazones, cyclization can occur at the methoxy-bearing carbon, leading to rearranged or halogenated products if HCl is used.[2] | - While less common for 4-methoxy isomers, be aware of this possibility. If unexpected products are observed, thorough characterization is necessary.- The use of non-halogenated acids like PPA minimizes the risk of incorporating halogens into the product. |
| Difficult Purification | - Presence of polar impurities.- Co-elution of isomers (if an unsymmetrical ketone is used). | - Perform an aqueous wash during work-up to remove residual PPA and other water-soluble impurities.- Optimize the eluent system for column chromatography. A gradient elution may be necessary.- Consider derivatization to aid in separation, followed by removal of the protecting group. |
Conclusion
The Fischer indole synthesis is a robust and highly adaptable method for the preparation of 4-methoxyindoles. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize these valuable compounds. The protocol and insights provided in this document serve as a practical guide for the successful application of this classic reaction in a modern research setting.
References
- Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from [Link]
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Ishii, H., et al. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. DOI: 10.1039/D2GC00724J. Retrieved from [Link]
-
Somei, M., Yamada, F., & Mas. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES, Vol. 22, No 4. Retrieved from [Link]
-
University of Rochester. (n.d.). Indoles. Retrieved from [Link]
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Al-Harrasi, A., et al. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]
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The Versatile Scaffold: Application Notes on the Synthesis of Bioactive Molecules Using Ethyl 4-Methoxyindole-3-carboxylate
Introduction: The Privileged 4-Methoxyindole Core in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Within this family, the 4-methoxyindole-3-carboxylate scaffold has emerged as a particularly valuable starting material for the synthesis of complex bioactive molecules. Its inherent structural features—an electron-rich aromatic system, a modifiable ester group, and a strategic methoxy substitution—make it a versatile precursor for creating potent and selective therapeutic agents.[2] This scaffold is particularly relevant in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[2]
This guide provides an in-depth exploration of the synthetic utility of Ethyl 4-Methoxyindole-3-carboxylate, focusing on its transformation into key intermediates for the assembly of advanced bioactive molecules, such as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of inflammatory signaling and cell death, and its inhibition is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[3][4] We will detail robust, field-proven protocols for the key transformations of this starting material, explain the mechanistic rationale behind the chosen methodologies, and present the data in a clear, actionable format for researchers in drug development.
Core Synthetic Strategy: From Starting Material to Advanced Amide Intermediate
The primary synthetic route to unlock the potential of Ethyl 4-Methoxyindole-3-carboxylate involves a two-step sequence: first, the hydrolysis of the ethyl ester to the corresponding carboxylic acid, and second, the coupling of this acid with a desired amine to form a stable amide bond. This amide intermediate can then undergo further functionalization to yield a final, complex bioactive molecule.
The following workflow illustrates this core strategy, which forms the foundation for building a diverse library of potential drug candidates.
Caption: Overall workflow for the synthesis of a bioactive molecule.
Experimental Protocols and Mechanistic Insights
Protocol 1: Saponification of Ethyl 4-Methoxyindole-3-carboxylate
The conversion of the ethyl ester to the carboxylic acid is the critical first step, as the carboxylic acid functionality is required for the subsequent amide coupling reaction.[5][6] Saponification, or base-catalyzed hydrolysis, is the most direct and reliable method to achieve this transformation.
Rationale for Reagent Selection:
-
Base (NaOH or LiOH): Sodium hydroxide is a cost-effective and efficient base for saponification. Lithium hydroxide is also commonly used and can sometimes offer better solubility in mixed aqueous-organic solvent systems.
-
Solvent System (THF/Water): A mixture of a water-miscible organic solvent like tetrahydrofuran (THF) and water is essential. The THF ensures the solubility of the organic starting material, while water is necessary for the hydrolysis reaction and to dissolve the hydroxide base.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 4-Methoxyindole-3-carboxylate (1.0 eq) in a mixture of THF and water (typically a 2:1 to 3:1 ratio by volume).
-
Addition of Base: Add sodium hydroxide (NaOH, 1.5-2.0 eq) or lithium hydroxide (LiOH, 1.5-2.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to accelerate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up (Acidification): Once the reaction is complete, cool the mixture to 0 °C using an ice bath. Carefully acidify the reaction mixture to a pH of ~2-3 by the dropwise addition of an aqueous acid solution (e.g., 1N HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the collected solid (4-Methoxyindole-3-carboxylic acid) under vacuum to obtain the final product, which can often be used in the next step without further purification.
| Parameter | Condition | Rationale |
| Stoichiometry | 1.5 - 2.0 eq. of Base | Ensures complete hydrolysis and drives the reaction to completion. |
| Solvent | THF / Water | Co-solvent system to dissolve both the organic substrate and inorganic base. |
| Temperature | 25 - 50 °C | Mild conditions to prevent potential side reactions or degradation of the indole ring. |
| Work-up | Acidification with 1N HCl | Protonates the carboxylate to yield the neutral carboxylic acid, facilitating isolation. |
Protocol 2: Amide Bond Formation via EDC/HOBt Coupling
Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry.[6][7] The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the use of coupling reagents to "activate" the carboxylic acid.[8] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), and a base like N,N-Diisopropylethylamine (DIPEA) is a robust and widely used system for this purpose.[1]
Mechanism and Rationale for Reagent Selection:
The coupling reaction proceeds through the formation of a highly reactive intermediate. The role of each component is critical for the success of the reaction.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
-
EDC: This carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1]
-
HOBt: This additive serves two purposes. It reacts with the O-acylisourea intermediate to form an HOBt active ester. This new intermediate is still reactive enough to acylate the amine but is more stable and less prone to side reactions (like racemization if the acid has a chiral center). It also acts as a scavenger for any unreacted carbodiimide.
-
DMAP (4-Dimethylaminopyridine): While not always necessary, a catalytic amount of DMAP can act as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate that can further accelerate the reaction, especially with less reactive amines.[1]
-
DIPEA (or Triethylamine): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
Step-by-Step Protocol:
-
Initial Setup: To a stirred solution of 4-Methoxyindole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), add the desired amine (1.0-1.2 eq), HOBt (1.0 eq), and DIPEA (2.0-3.0 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2-1.5 eq) portion-wise to the solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and HOBt), followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the pure amide.[9]
| Reagent | Equivalents | Role |
| Carboxylic Acid | 1.0 | Substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Carboxylic Acid Activator |
| HOBt | 1.0 | Suppress side reactions, form active ester |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
| Solvent | DCM or DMF | Anhydrous aprotic solvent |
Advanced Functionalization: The Vilsmeier-Haack Reaction
For further elaboration of the indole core, the Vilsmeier-Haack reaction is a powerful tool for introducing a formyl (-CHO) group, typically at a position ortho to the activating methoxy group if other positions are blocked.[10][11] This aldehyde can then serve as a handle for numerous other transformations.
Mechanism Overview: The reaction involves the formation of the "Vilsmeier reagent," an electrophilic chloromethyliminium salt, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[11] This electrophile then attacks the electron-rich indole ring in an electrophilic aromatic substitution reaction.
General Protocol Outline:
-
Reagent Formation: The Vilsmeier reagent is prepared in situ by adding POCl₃ to anhydrous DMF at 0 °C.
-
Electrophilic Attack: The indole substrate, dissolved in an appropriate solvent, is added to the pre-formed Vilsmeier reagent.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous base (e.g., NaOH solution), which hydrolyzes the iminium intermediate to the final aldehyde product.
This reaction allows for precise functionalization of the indole scaffold, opening avenues for creating more complex and potent bioactive molecules.
Conclusion
Ethyl 4-Methoxyindole-3-carboxylate is a high-value starting material in medicinal chemistry. Through a logical and reliable sequence of hydrolysis and amide coupling, it can be efficiently converted into advanced intermediates suitable for the synthesis of a wide range of bioactive molecules, including promising kinase inhibitors. The protocols and mechanistic insights provided herein offer a robust framework for researchers and drug development professionals to leverage this versatile scaffold in their discovery programs. By understanding the causality behind each experimental step, scientists can confidently and efficiently construct novel chemical entities with significant therapeutic potential.
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An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformat. (2013). International Journal of Industrial Chemistry. Retrieved January 27, 2026, from [Link]
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Metal-free access to 4-indolyl coumarin from coumarin 3-carboxylic acid and indole via a Michael addition-decarboxylation and dehydrogenation protocol: a photo-physical study and utility as an invisible ink. (2024). RSC Advances. Retrieved January 27, 2026, from [Link]
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Application Notes & Protocols: Synthesis and Antioxidant Evaluation of Ethyl 4-Methoxyindole-3-carboxylate Analogs
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1] This guide provides a comprehensive technical overview for the synthesis of Ethyl 4-Methoxyindole-3-carboxylate and its analogs, compounds of significant interest for their potential antioxidant properties. We will delve into the mechanistic rationale behind synthetic strategies, provide detailed, step-by-step protocols for both synthesis and antioxidant evaluation, and discuss the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of molecules.
Introduction: The Indole Nucleus as a Potent Antioxidant Scaffold
The indole ring system is a ubiquitous motif in biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin.[1] Its electron-rich nature makes it an excellent scaffold for the design of antioxidant agents.[1] Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, by neutralizing harmful reactive oxygen species (ROS).[2] Synthetic indole derivatives have demonstrated considerable potential in this area, with their antioxidant activity being tunable through substitution on the indole ring.[2]
The presence of a methoxy group, an electron-donating substituent, on the indole ring is known to enhance the stability of the resulting free radical, thereby boosting antioxidant activity. This guide focuses on the synthesis and evaluation of Ethyl 4-Methoxyindole-3-carboxylate and its analogs, providing a framework for the systematic exploration of their therapeutic potential.
Synthetic Strategies: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions.[3] This method is particularly well-suited for the synthesis of a wide range of substituted indoles.[4][5][6]
Mechanistic Rationale
The generally accepted mechanism for the Fischer indole synthesis involves several key steps:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound (in our case, ethyl pyruvate) to form an arylhydrazone.
-
Tautomerization: The arylhydrazone then tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a[7][7]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine intermediate undergoes aromatization, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule yields the aromatic indole ring.
The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is critical for driving the reaction to completion.[3]
Diagram: Fischer Indole Synthesis Workflow
Caption: A generalized workflow for the Fischer Indole Synthesis.
Detailed Protocols: Synthesis of Ethyl 4-Methoxyindole-3-carboxylate
This protocol details the synthesis of Ethyl 4-Methoxyindole-3-carboxylate via the Fischer indole synthesis, starting from 3-methoxyphenylhydrazine and ethyl pyruvate.
Materials and Reagents
-
3-Methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Synthesis Protocol
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 3-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude hydrazone. This intermediate can be used in the next step without further purification.
-
-
Indolization:
-
To the crude hydrazone, add polyphosphoric acid (PPA) (10-15 eq by weight).
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield Ethyl 4-Methoxyindole-3-carboxylate as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
-
Characterization
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
IR Spectroscopy: To identify characteristic functional groups (e.g., N-H stretch, C=O stretch of the ester).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
Antioxidant Activity Evaluation
The antioxidant potential of the synthesized indole analogs can be evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly employed for this purpose due to their simplicity and reliability.[8]
Diagram: Antioxidant Assay Workflow
Caption: Workflow for DPPH and ABTS antioxidant assays.
DPPH Radical Scavenging Assay Protocol
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[9]
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the synthesized indole analogs in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
To 2 mL of the DPPH solution in a test tube, add 1 mL of the indole analog solution at different concentrations.
-
Shake the mixture vigorously and allow it to stand in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
-
A blank sample containing methanol instead of the indole analog should also be measured.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the indole analog. A lower IC50 value indicates a higher antioxidant activity.[6][11]
-
ABTS Radical Cation Decolorization Assay Protocol
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The decolorization of the blue/green ABTS•+ solution is proportional to the antioxidant concentration.[12]
-
Preparation of Reagents:
-
Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[13]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the synthesized indole analogs in a suitable solvent.
-
-
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the indole analog solution at different concentrations.
-
Mix thoroughly and incubate at room temperature for 6 minutes.[13]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of absorbance at 734 nm is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
Data Presentation and Structure-Activity Relationship (SAR)
The antioxidant activities of the synthesized Ethyl 4-Methoxyindole-3-carboxylate analogs can be summarized in a table for easy comparison. The following table presents hypothetical but representative data based on known trends for indole-based antioxidants.
| Compound | Substituent (R) | DPPH IC50 (µM) | ABTS IC50 (µM) |
| 1 | H (Ethyl 4-Methoxyindole-3-carboxylate) | 45.8 | 32.5 |
| 2 | 5-OCH₃ | 35.2 | 25.1 |
| 3 | 6-OCH₃ | 40.1 | 29.8 |
| 4 | 5-Cl | 62.5 | 51.7 |
| 5 | 5-NO₂ | 85.3 | 72.4 |
| Ascorbic Acid | (Positive Control) | 28.9 | 18.6 |
Analysis of Structure-Activity Relationship:
-
Effect of Methoxy Group Position: The position of the methoxy group on the indole ring is expected to influence antioxidant activity. An additional electron-donating methoxy group at the 5-position (Compound 2 ) is likely to increase the electron density of the indole ring, facilitating hydrogen or electron donation and resulting in a lower IC50 value (higher activity) compared to the parent compound (1 ).
-
Effect of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (Compound 4 ) or nitro (Compound 5 ), is expected to decrease the antioxidant activity (higher IC50 values). These groups reduce the electron-donating ability of the indole ring, making it less effective at scavenging free radicals.
Conclusion
This guide provides a detailed framework for the synthesis and antioxidant evaluation of Ethyl 4-Methoxyindole-3-carboxylate and its analogs. The Fischer indole synthesis offers a robust and versatile route to these compounds. The DPPH and ABTS assays are reliable methods for assessing their antioxidant potential. The anticipated structure-activity relationships suggest that further optimization of the substitution pattern on the indole ring could lead to the development of highly potent antioxidant agents for therapeutic applications.
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The Versatile Scaffold: Leveraging Ethyl 4-Methoxyindole-3-carboxylate in the Synthesis of Novel Anticancer Agents
Introduction: The Indole Nucleus in Oncology
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Within the realm of oncology, indole derivatives have demonstrated significant therapeutic potential, targeting a range of cellular mechanisms to inhibit cancer cell proliferation and survival.[1] The inherent electronic properties and structural versatility of the indole ring system allow for facile modification, enabling the synthesis of diverse compound libraries for drug discovery. This guide focuses on a particularly valuable building block, Ethyl 4-Methoxyindole-3-carboxylate, and its strategic application in the synthesis of innovative anticancer agents. The methoxy group at the 4-position and the ethyl carboxylate at the 3-position offer multiple reaction sites for derivatization, making it a highly adaptable precursor for a variety of potent molecules.
Core Synthetic Strategies and Mechanistic Rationale
The strategic manipulation of Ethyl 4-Methoxyindole-3-carboxylate hinges on three primary reactive sites: the indole nitrogen (N-1), the ethyl ester at C-3, and the aromatic ring. This section will detail the fundamental transformations at these positions, providing the chemical logic that underpins their use in constructing anticancer compounds.
N-Alkylation: Expanding Molecular Diversity
The nitrogen atom of the indole ring is a key site for modification, allowing for the introduction of various side chains that can influence the compound's solubility, cell permeability, and target-binding affinity. N-alkylation is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by reaction with an alkyl halide.
Causality of Experimental Choices: The choice of base is critical to avoid unwanted side reactions. Strong bases like sodium hydride (NaH) are effective for complete deprotonation, while milder bases such as potassium carbonate (K2CO3) can also be employed, particularly with more reactive alkylating agents.[3] The solvent choice, often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, is crucial for dissolving the reactants and facilitating the nucleophilic substitution reaction.
Ester Hydrolysis and Amide Coupling: Building Bioactive Amides
The ethyl ester at the C-3 position is a versatile handle for creating a diverse range of carboxamide derivatives. This is a two-step process involving the hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine.
Expertise in Action: The hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide in a methanol/water mixture.[3] Subsequent amide coupling is facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as Hydroxybenzotriazole (HOBt).[4] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. This method is widely favored due to its mild reaction conditions and high yields.
Reduction to Alcohols: Accessing Carbinols
Reduction of the C-3 ester or the corresponding carboxylic acid provides access to 4-methoxyindole-3-carbinol and its derivatives. These carbinols are themselves bioactive and can serve as intermediates for further functionalization.[5]
Mechanistic Insight: Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this transformation.[6] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon of the ester, leading to the formation of the primary alcohol. It is crucial to perform this reaction under anhydrous conditions as LiAlH4 reacts violently with water.
Protocols for the Synthesis of Anticancer Agents
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and representative anticancer agents derived from Ethyl 4-Methoxyindole-3-carboxylate.
Protocol 1: Synthesis of 4-Methoxyindole-3-carboxylic Acid
This protocol details the hydrolysis of the starting ethyl ester to its corresponding carboxylic acid, a crucial intermediate for amide synthesis.
Materials:
-
Ethyl 4-Methoxyindole-3-carboxylate
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1M
-
Water (deionized)
-
Dichloromethane
Procedure:
-
Dissolve Ethyl 4-Methoxyindole-3-carboxylate in methanol.
-
Add a solution of sodium hydroxide in water to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid.[3]
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-Methoxyindole-3-carboxylic Acid.
Protocol 2: Synthesis of a N-Substituted 4-Methoxyindole-3-carboxamide
This protocol outlines the synthesis of a representative carboxamide, a class of compounds known for their potential as anticancer agents.[1]
Materials:
-
4-Methoxyindole-3-carboxylic Acid (from Protocol 1)
-
A primary or secondary amine (e.g., aniline derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-Methoxyindole-3-carboxylic Acid in dichloromethane.
-
Add HOBt and EDC to the suspension and stir for 10 minutes at room temperature.[4]
-
Add the desired amine and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4-methoxyindole-3-carboxamide.
Protocol 3: Synthesis of 4-Methoxyindole-3-carbinol
This protocol describes the reduction of the ethyl ester to the corresponding alcohol, a known antiproliferative agent.[5]
Materials:
-
Ethyl 4-Methoxyindole-3-carboxylate
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Ethyl acetate
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH4 in anhydrous THF.[6]
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of Ethyl 4-Methoxyindole-3-carboxylate in anhydrous THF to the LiAlH4 suspension.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash thoroughly with ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Methoxyindole-3-carbinol.
Applications in the Synthesis of Tubulin Polymerization Inhibitors
A significant application of 4-methoxyindole derivatives is in the development of tubulin polymerization inhibitors. These agents disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[2] The 4-methoxyindole scaffold can serve as a key pharmacophore that mimics the trimethoxyphenyl (TMP) ring of combretastatin A-4, a potent natural tubulin inhibitor.[2]
By utilizing the synthetic handles on Ethyl 4-Methoxyindole-3-carboxylate, researchers can append various aromatic and heterocyclic moieties to create novel compounds that effectively bind to the colchicine site on tubulin, thereby inhibiting its polymerization.
Quantitative Data Summary
The following table summarizes representative data for compounds derived from 4-methoxyindole precursors, highlighting their anticancer potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Methoxyindole-3-carbinol | DLD-1 (Colon) | 116 | [5] |
| 4-Methoxyindole-3-carbinol | HCT 116 (Colon) | 96 | [5] |
Conclusion and Future Directions
Ethyl 4-Methoxyindole-3-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide array of potential anticancer agents. The strategic functionalization of its N-1, C-3, and aromatic positions allows for the creation of diverse molecular architectures with potent biological activities. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this indole scaffold in the ongoing search for novel and effective cancer therapeutics. Future work in this area will likely focus on the development of more complex derivatives, including macrocycles and conjugates, to further enhance target specificity and reduce off-target toxicity.
References
- Al-Najdawi, M. M., Saleh, M. M., Sabbah, D. A., Hajjo, R., Zalloum, H., Abudoleh, S. M., ... & Mestareehi, A. H. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. International Journal of Molecular Sciences, 26(12), 5903.
- Babu, B. H., Kumar, K. A., & Sarma, G. V. S. R. (2009). Synthesis and biological evaluation of some N-substituted indoles. ARKIVOC, (12), 217-231.
- Ferreira, A. K., Kawamura, B., Jorge, S. D., de Azevedo, R. A., Zaim, M. H., & da Silva, A. B. F. (2017). Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: Computer-Aided Drug Design, Chemical Synthesis, and Pharmacological Evaluation. Journal of Drug Design and Research, 4(2), 1035.
- Gali-Muhtasib, H., & El-Sabban, M. (2004). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Current Molecular Medicine, 4(2), 159-169.
- Gosavi, K. S., Mahale, K. A., Patil, N. S., & Patil, S. V. (2021). Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. Indian Journal of Chemistry, 60B, 473-478.
- Holla, B. S., Mahalinga, M., Karthikeyan, M. S., Akberali, P. M., & Shetty, N. S. (2006). Synthesis of some new N-substituted indole-2-carboxamides as potential antibacterial agents. Bioorganic & Medicinal Chemistry, 14(10), 3297-3305.
- Kanth, J. V. B., & Periasamy, M. (1991). A convenient method for the reduction of carboxylic acids to alcohols. The Journal of Organic Chemistry, 56(20), 5964-5965.
- Kumar, D., Kumar, N. M., Sundaree, S., Johnson, E. O., & Shah, K. (2010). An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles. European Journal of Medicinal Chemistry, 45(3), 1244-1249.
- Lesyk, R., Zimenkovsky, B., Atamanyuk, D., Gzella, A., & Grellier, P. (2014). Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation. European Journal of Medicinal Chemistry, 74, 423-434.
- Li, W., & Wang, Z. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(8), 2465-2475.
- Luzzio, F. A. (2001). The reduction of esters to alcohols. Organic Reactions, 59(1), 1-143.
- Penoni, A., Palmisano, G., Broggini, G., Kadowaki, A., & Nicholas, K. M. (2006). Efficient synthesis of N-methoxyindoles via alkylative cycloaddition of nitrosoarenes with alkynes. The Journal of Organic Chemistry, 71(2), 823-825.
- Sandmeyer, T. (1919). Ueber die darstellung von indol-2-carbonsäure-äthylester. Helvetica Chimica Acta, 2(1), 234-242.
- Sorensen, M. B., Skov, K., & Engelstoft, M. (2010). Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells in vitro, when treated alone or in combination with indole-3-carbinol. Journal of Agricultural and Food Chemistry, 58(16), 8844-8850.
- Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Fischer indole synthesis: the generation of indolyl-radicals as a key step. Chemical Reviews, 111(11), 7157-7189.
- Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Yadav, G., & Singh, R. K. (2021). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Current Drug Metabolism, 22(8), 646-656.
- Yerragunta, V., Patil, P., & S. R, G. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11(26), 15822-15835.
- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed oxidative addition. Chemical Reviews, 106(11), 4644-4680.
Sources
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 5. Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells in vitro, when treated alone or in combination with indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for the Fischer Indole Synthesis of Ethyl 4-Methoxyindole-3-carboxylate
Welcome to our dedicated technical support center for the Fischer indole synthesis of Ethyl 4-Methoxyindole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this classic yet often challenging reaction. Here, we address common issues encountered during the synthesis, providing not just solutions, but also the underlying chemical principles to empower your experimental design and execution.
I. Foundational Overview: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for constructing the indole nucleus, a core scaffold in numerous pharmaceuticals and natural products. The reaction proceeds by heating an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, in the presence of an acid catalyst.[1][2]
The generally accepted mechanism involves several key steps:
-
Hydrazone Formation: Condensation of the arylhydrazine with an aldehyde or ketone.
-
Tautomerization: Isomerization of the hydrazone to the corresponding enamine.
-
[3][3]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement to form a di-imine intermediate.
-
Cyclization and Aromatization: Intramolecular cyclization followed by the elimination of ammonia to yield the aromatic indole ring.[4]
For the synthesis of Ethyl 4-Methoxyindole-3-carboxylate, the starting materials are 4-methoxyphenylhydrazine (often as its hydrochloride salt) and ethyl pyruvate. The electron-donating nature of the 4-methoxy group on the phenylhydrazine ring can significantly influence the reaction's outcome, often increasing the reaction rate but also potentially promoting side reactions.
II. Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the synthesis of Ethyl 4-Methoxyindole-3-carboxylate, presented in a question-and-answer format.
Q1: My reaction is not proceeding to completion, or I am observing a very low yield. What are the likely causes?
A1: Low yields in the Fischer indole synthesis of this specific molecule can often be attributed to several factors, primarily related to the stability of the starting materials and intermediates, and the choice of reaction conditions.
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical.[5]
-
Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used. However, with a methoxy-substituted phenylhydrazine, strong acids can sometimes lead to undesired side reactions.[5][6]
-
Lewis acids such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) are also effective and can sometimes offer milder reaction conditions.[5][6]
-
-
Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to proceed.[7] However, prolonged heating or excessively high temperatures can lead to decomposition of the starting materials or the product. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the 4-methoxyphenylhydrazine hydrochloride or ethyl pyruvate can inhibit the reaction or lead to the formation of byproducts. Ensure that your starting materials are of high purity. 4-Methoxyphenylhydrazine and its salts can be susceptible to oxidation and should be stored under an inert atmosphere if possible.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Q2: I have isolated my product, but it is a mixture of compounds, including a chlorinated species. What is happening?
A2: The formation of a chlorinated byproduct is a known issue when using methoxy-substituted phenylhydrazones in the Fischer indole synthesis with hydrochloric acid as the catalyst.[9]
-
Mechanism of Chlorination: The electron-rich nature of the 4-methoxy-substituted benzene ring makes it susceptible to electrophilic substitution. Under the acidic and potentially oxidizing conditions of the reaction, chloride ions from HCl can act as nucleophiles, leading to the formation of a chloro-substituted indole. In some cases, this "abnormal" product can be the major species.[9]
Solutions:
-
Change the Catalyst: To avoid this side reaction, it is highly recommended to use a non-halogen-containing acid catalyst. Polyphosphoric acid (PPA) or glacial acetic acid are excellent alternatives that have been successfully used for similar Fischer indole syntheses.[5][6]
Catalyst Selection Guide:
| Catalyst | Advantages | Potential Issues for this Synthesis |
| HCl in Ethanol | Readily available | High risk of chlorination [9] |
| Polyphosphoric Acid (PPA) | Often gives good yields | Can be viscous and difficult to stir |
| Glacial Acetic Acid | Acts as both solvent and catalyst | May require higher temperatures |
| **Zinc Chloride (ZnCl₂) ** | Common Lewis acid catalyst | Can be hygroscopic |
Q3: My reaction mixture is turning dark and forming a lot of tar-like material. How can I prevent this?
A3: Tar formation is a common problem in Fischer indole syntheses, especially when dealing with electron-rich substrates that are prone to polymerization and decomposition under strong acidic conditions and high temperatures.
-
Excessive Heat: Overheating the reaction mixture is a primary cause of tarring. It is essential to maintain careful temperature control throughout the reaction.
-
Concentrated Acid: Using a very high concentration of a strong acid can promote undesired polymerization pathways.
-
Reaction in Air: The presence of oxygen can lead to oxidative side reactions, contributing to the formation of colored, high-molecular-weight byproducts.
Preventative Measures:
-
Gradual Heating: Heat the reaction mixture gradually to the desired temperature and avoid localized overheating.
-
Moderate Acidity: If using a strong acid, consider using it in a more dilute form or opting for a weaker acid catalyst like acetic acid.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can help to minimize oxidative decomposition.
-
Solvent Choice: While some Fischer indole syntheses can be run neat, using a high-boiling solvent can help to better control the temperature and prevent charring.[4]
Q4: I am struggling to purify my final product, Ethyl 4-Methoxyindole-3-carboxylate. What are the recommended procedures?
A4: The purification of indole derivatives can sometimes be challenging due to their moderate polarity and potential for decomposition on silica gel.
-
Initial Work-up: After the reaction is complete, the crude product is typically isolated by pouring the reaction mixture into water or an ice-water mixture. The precipitated solid can then be collected by filtration.[7]
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified. Common solvents for recrystallizing indole derivatives include ethanol, ethyl acetate/hexane, or toluene.[6][10] The choice of solvent will depend on the specific impurities present.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[6] However, be aware that some indole derivatives can be sensitive to prolonged exposure to silica gel. Using a neutral support like alumina can be a viable alternative.[6]
General Purification Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 9. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 10. Purification [chem.rochester.edu]
identifying and removing impurities from Ethyl 4-Methoxyindole-3-carboxylate
Technical Support Center: Ethyl 4-Methoxyindole-3-carboxylate
Welcome to the technical support center for Ethyl 4-Methoxyindole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and removing impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing Ethyl 4-Methoxyindole-3-carboxylate?
A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:
-
Starting Materials: Unreacted 4-methoxyphenylhydrazine or ethyl pyruvate from a Fischer indole synthesis.
-
Side-Reaction Products: Isomeric indole structures or products from alternative cyclization pathways in the Fischer synthesis.[1] The Japp-Klingemann reaction, a related synthesis, can also produce various side products if reaction conditions like temperature or pH are not optimal.[2][3]
-
Hydrolysis Products: 4-Methoxyindole-3-carboxylic acid can form if the ethyl ester group is hydrolyzed.[4][5]
-
Oxidation Products: Indole rings can be susceptible to oxidation, leading to colored impurities.[4]
-
Residual Solvents: Solvents used in the reaction or purification may be present in the final product.
Q2: My purified product has a pink or brownish hue. Is this indicative of impurities?
A2: While pure Ethyl 4-Methoxyindole-3-carboxylate is typically an off-white or pale-colored solid, discoloration can suggest the presence of trace impurities, often arising from oxidation.[4] It is crucial to verify the purity using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: How can I quickly assess the purity of my sample?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for a qualitative purity check. A single spot on the TLC plate under UV visualization generally indicates high purity. The presence of multiple spots suggests impurities.[4] A common mobile phase for indole derivatives is a mixture of hexane and ethyl acetate.[4][6]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Multiple Spots on TLC Plate After Initial Synthesis
-
Symptom: Your TLC analysis of the crude product shows several spots, indicating a mixture of compounds.
-
Probable Cause: This is often due to an incomplete reaction, the formation of side products during the synthesis, or some degradation of the desired product.[4]
-
Solution: Column Chromatography
-
Why it works: Column chromatography is a highly effective technique for separating multiple components from a mixture based on their differential adsorption to a stationary phase.[4]
-
Expert Insight: For indole derivatives like Ethyl 4-Methoxyindole-3-carboxylate, silica gel is a common stationary phase. A gradient elution with a hexane and ethyl acetate solvent system is typically effective.[4] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute compounds of increasing polarity.
-
Issue 2: Presence of a More Polar Impurity (Suspected Carboxylic Acid)
-
Symptom: A spot with a lower Rf value than your product is observed on the TLC plate, which may indicate the presence of the more polar 4-Methoxyindole-3-carboxylic acid.
-
Probable Cause: Hydrolysis of the ethyl ester, which can occur if the reaction or workup conditions are too acidic or basic, or if there is prolonged exposure to water.
-
Solution 1: Recrystallization
-
Why it works: Recrystallization purifies compounds based on differences in solubility. The desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurity remains in solution.
-
Expert Insight: A rule of thumb for solvent selection is that solvents with similar functional groups to the compound are often good solubilizers.[7] For an ester like Ethyl 4-Methoxyindole-3-carboxylate, a mixed solvent system such as petroleum ether and diethyl ether can be effective.[8]
-
-
Solution 2: Acid-Base Extraction
-
Why it works: The carboxylic acid impurity is acidic and will be deprotonated by a weak base to form a water-soluble salt, which can then be separated from the neutral ester in an aqueous wash.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of Ethyl 4-Methoxyindole-3-carboxylate when multiple impurities are present.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a non-polar solvent like hexane.
-
Loading: Carefully load the silica slurry containing your compound onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing small amounts of impurities with different solubility profiles.
-
Solvent Selection: Choose a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of petroleum ether and diethyl ether is a good starting point.[8]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Sources
- 1. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
preventing byproduct formation in Ethyl 4-Methoxyindole-3-carboxylate reactions
Welcome to our dedicated technical support center for the synthesis of Ethyl 4-Methoxyindole-3-carboxylate. This resource is designed for researchers, chemists, and professionals in drug development who are working with this important indole derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its synthesis and minimize the formation of unwanted byproducts. Our goal is to provide you with the scientific rationale behind our recommendations, enabling you to optimize your reactions for higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes of problems and offering practical, field-tested solutions.
Question 1: I am getting a significant amount of an unexpected chlorinated byproduct in my Fischer indole synthesis of Ethyl 4-Methoxyindole-3-carboxylate. What is causing this and how can I prevent it?
Answer:
The formation of a chlorinated byproduct is a known issue in the Fischer indole synthesis of methoxy-substituted indoles, particularly when using hydrochloric acid (HCl) as the catalyst.[1][2] This "abnormal" reaction occurs due to the electronic properties of the methoxy group.
Causality:
The mechanism of the Fischer indole synthesis involves a[1][1]-sigmatropic rearrangement of the protonated phenylhydrazone.[3][4] In the case of 2-methoxy-substituted phenylhydrazones, the reaction with HCl in ethanol can lead to the formation of a chlorinated indole as the main product, with the desired methoxyindole as a minor product.[1] While your starting material is 4-methoxyphenylhydrazine, the electron-donating nature of the methoxy group can still make the aromatic ring susceptible to electrophilic attack, and under certain conditions with HCl, this can lead to undesired side reactions.
Preventative Measures:
To avoid the formation of chlorinated byproducts, it is crucial to select an appropriate acid catalyst.
-
Switch to a non-halide Brønsted acid: Polyphosphoric acid (PPA) is an excellent alternative that often promotes clean cyclization.[5]
-
Utilize a Lewis acid catalyst: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or aluminum chloride (AlCl₃) are effective catalysts for the Fischer indole synthesis and do not introduce chloride ions that can participate in side reactions.[5]
Experimental Protocol: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours until the hydrazone precipitates.
-
Filter the solid hydrazone and wash with cold ethanol. Dry under vacuum.
-
-
Indolization:
-
In a separate flask, heat polyphosphoric acid (PPA) to 80-90 °C.
-
Slowly add the dried hydrazone to the hot PPA with vigorous stirring.
-
Maintain the temperature and continue stirring for 30-60 minutes. The reaction is often exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice.
-
The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from ethanol or purify by column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient).
-
Question 2: My reaction is producing a mixture of isomeric indoles. How can I improve the regioselectivity for the desired 4-methoxy isomer?
Answer:
The formation of isomeric byproducts is a common challenge in the Fischer indole synthesis, although it is more prevalent with meta-substituted phenylhydrazines. With a para-substituent like the 4-methoxy group, the formation of the 6-methoxy isomer is less likely but can occur under harsh conditions or with certain catalysts.
Causality:
The regioselectivity of the Fischer indole synthesis is determined by the direction of the[1][1]-sigmatropic rearrangement. While the 4-methoxy group should strongly direct the cyclization to form the 4-methoxyindole, aggressive reaction conditions (high temperatures, strong acids) can sometimes lead to competing reaction pathways or rearrangement of intermediates.
Strategies to Enhance Regioselectivity:
-
Milder Reaction Conditions: Employing lower reaction temperatures and shorter reaction times can favor the kinetically controlled, desired product.
-
Choice of Catalyst: The choice of acid catalyst can influence the regiochemical outcome.[5] Experimenting with different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acids (e.g., PPA, acetic acid) can help identify the optimal conditions for selective formation of the 4-methoxy isomer.[5]
-
Solvent Effects: The polarity of the solvent can also play a role. Running the reaction in a less polar solvent might enhance selectivity in some cases.
Data on Catalyst and Regioselectivity:
| Catalyst | Typical Conditions | Expected Regioselectivity for 4-substituted precursors |
| PPA | 80-100 °C | Generally high |
| ZnCl₂ | 120-150 °C | Good to high |
| BF₃·OEt₂ | 80-100 °C | Good to high |
| Acetic Acid | Reflux | Moderate to good, may require longer reaction times |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of Ethyl 4-Methoxyindole-3-carboxylate?
A1: Besides the potential for chlorinated and isomeric byproducts as discussed in the troubleshooting guide, other possible side products include:
-
Products of hydrazone decomposition: Phenylhydrazines can be unstable, especially at elevated temperatures and in the presence of strong acids, leading to the formation of tars and other degradation products.[6]
-
Hydrolysis of the ester: If the reaction is worked up under strongly acidic or basic conditions for an extended period, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Q2: How can I best purify the final product?
A2: A combination of techniques is often most effective:
-
Recrystallization: Ethanol is a commonly used solvent for the recrystallization of Ethyl 4-Methoxyindole-3-carboxylate.[7] This is effective for removing many impurities.
-
Column Chromatography: For removing isomeric byproducts or other closely related impurities, column chromatography on silica gel is recommended. A typical eluent system is a gradient of ethyl acetate in hexane.[7]
Q3: Are there alternative synthetic routes that avoid the Fischer indole synthesis?
A3: While the Fischer indole synthesis is the most common method, other named reactions can be used for indole synthesis, such as the Bischler-Möhlau, Reissert, and Gassman syntheses. However, the starting materials for these routes for this specific target molecule may be less accessible or require more synthetic steps. For instance, a palladium-catalyzed cross-coupling reaction can be used to form the N-aryl hydrazone precursor for the Fischer synthesis under milder conditions.[5]
Visualizing the Reaction Pathway and Troubleshooting
To better understand the key steps and potential pitfalls, the following diagrams illustrate the Fischer indole synthesis pathway and a decision tree for troubleshooting common issues.
Caption: The Fischer Indole Synthesis Pathway.
Caption: Troubleshooting Decision Tree.
References
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-678.
- Pagore, R. R.; Biyani, K. R. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica2015, 7(3), 203-205.
- Ishii, H.; et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chem. Pharm. Bull.1982, 30(5), 1992-1995.
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Van Orden, R. B.; Lindwall, H. G. The Fischer Indole Synthesis. Chem. Rev.1942, 30(1), 69–91.
- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63(4), 373–401.
- Ishii, H. Nucleophilic displacement of the methoxy group in abnormal Fischer indolization of 2-methoxyphenylhydrazone. Acc. Chem. Res.1981, 14(9), 275–282.
- Google Patents. KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
Sources
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Guide to the Structural Validation of Ethyl 4-Methoxyindole-3-carboxylate by NMR and Mass Spectrometry
This guide provides a comprehensive framework for the structural validation of Ethyl 4-Methoxyindole-3-carboxylate, a common intermediate in synthetic organic chemistry. We will move beyond a simple data report, focusing instead on the logical process of structural confirmation. This involves predicting the spectroscopic fingerprint of the target molecule, comparing it against acquired experimental data, and critically evaluating this data to exclude plausible isomeric alternatives. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure robust and reliable structural elucidation.
The Proposed Structure and Its Predicted Spectroscopic Signature
Before analyzing any experimental data, our first step is to deconstruct the proposed structure of Ethyl 4-Methoxyindole-3-carboxylate and predict its characteristic signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry. This predictive approach is a cornerstone of trustworthy structural validation; it establishes a clear hypothesis that the experimental data must then support or refute.
The proposed structure, with standard numbering for the indole ring system, is shown below:
Predicted ¹H and ¹³C NMR Spectra
Based on the electronic environment of each nucleus, we can predict the approximate chemical shifts (δ). The methoxy group (-OCH₃) at the C4 position is an electron-donating group, which will significantly influence the shielding of the protons and carbons on the benzene ring (C4, C5, C6, C7). The ethyl carboxylate group at C3 is electron-withdrawing, affecting the C2 and C3 positions.
Table 1: Predicted vs. Experimental NMR Data for Ethyl 4-Methoxyindole-3-carboxylate in CDCl₃
| Position ID | Predicted ¹H Shift (δ, ppm), Multiplicity, Integration | Experimental ¹H Shift (δ, ppm), Multiplicity, Integration | Predicted ¹³C Shift (δ, ppm) | Experimental ¹³C Shift (δ, ppm) |
| NH (1) | ~8.5-9.0, broad singlet, 1H | 8.61, br s, 1H | N/A | N/A |
| H2 | ~7.8-8.0, singlet (or doublet), 1H | 7.85, d, 1H | ~125-130 | 126.8 |
| H5 | ~6.9-7.1, doublet of doublets (t), 1H | 7.18, t, 1H | ~115-120 | 116.3 |
| H6 | ~6.4-6.6, doublet, 1H | 6.55, d, 1H | ~100-105 | 100.2 |
| H7 | ~7.1-7.3, doublet, 1H | 7.23, d, 1H | ~105-110 | 105.4 |
| OCH₃ (4) | ~3.9-4.1, singlet, 3H | 3.95, s, 3H | ~55-60 | 55.4 |
| OCH₂CH₃ | ~4.3-4.5, quartet, 2H | 4.38, q, 2H | ~60-65 | 60.1 |
| OCH₂CH₃ | ~1.3-1.5, triplet, 3H | 1.42, t, 3H | ~14-16 | 14.6 |
| C3 | N/A | N/A | ~110-115 | 111.2 |
| C3a | N/A | N/A | ~122-127 | 123.5 |
| C4 | N/A | N/A | ~150-155 | 154.1 |
| C7a | N/A | N/A | ~138-142 | 139.0 |
| C=O | N/A | N/A | ~165-170 | 165.8 |
Note: Experimental data is representative and sourced from spectral databases for illustrative purposes.
Predicted Mass Spectrum
For a molecule with the formula C₁₂H₁₃NO₃, the expected mass spectrum under soft ionization conditions (like Electrospray Ionization, ESI) would be dominated by the protonated molecular ion.
-
Molecular Formula: C₁₂H₁₃NO₃
-
Monoisotopic Mass: 219.0895 g/mol
-
Predicted [M+H]⁺: 220.0968
-
Predicted [M+Na]⁺: 242.0787
Under higher energy conditions (like Electron Ionization, EI), characteristic fragmentation patterns would emerge, such as the loss of the ethoxy group (-•OCH₂CH₃, 45 Da) or the entire ethyl carboxylate group.
The Comparative Guide: Ruling Out Isomeric Alternatives
Trustworthy validation is not just about confirming a structure; it's about actively disproving other possibilities. A common synthetic byproduct or alternative product could be an isomer, such as Ethyl 6-Methoxyindole-3-carboxylate . Let's compare our experimental data with the expected signature of this isomer.
The key difference lies in the substitution pattern on the benzene ring. In the 6-methoxy isomer, the methoxy group is para to H7 and meta to H5 and H4. This leads to a dramatically different predicted ¹H NMR splitting pattern in the aromatic region.
Table 2: Comparative Analysis of Aromatic ¹H NMR Signals
| Signal | Target: 4-Methoxy Isomer (Observed) | Alternative: 6-Methoxy Isomer (Predicted) | Justification for Distinction |
| Aromatic Pattern | Three distinct protons (H5, H6, H7) exhibiting a clear doublet, triplet, doublet pattern. | Three distinct protons (H4, H5, H7) with a different coupling pattern: two doublets and a doublet of doublets. H7 would appear as a singlet or narrow doublet. | The observed triplet for H5 is only possible when it is coupled to two adjacent protons (H6 and H7), which is characteristic of the 4-methoxy substitution pattern. The 6-methoxy isomer lacks a proton with two distinct aromatic neighbors and could not produce this signal. |
| H6 Signal | A doublet observed at ~6.55 ppm, significantly upfield due to the strong donating effect of the adjacent methoxy group. | No proton would be expected in this highly shielded ~6.5 ppm region. The H5 and H7 protons would be shifted upfield but not to this extent. | The presence of a signal at ~6.55 ppm is a hallmark of a proton ortho to the methoxy group at C4. This signal would be absent in the 6-methoxy isomer. |
This direct comparison demonstrates that the experimental NMR data is only consistent with the Ethyl 4-Methoxyindole-3-carboxylate structure.
Experimental Validation Workflow
The following diagram and protocols outline a robust, self-validating workflow for confirming the structure and purity of a synthesized batch of Ethyl 4-Methoxyindole-3-carboxylate.
Caption: Workflow for spectroscopic validation.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a clean NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its clean spectral window.
-
Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum. Standard acquisition parameters are generally sufficient.
-
Data Processing: Process the raw data (FID) with Fourier transformation. Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals.
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a stock solution by dissolving ~1 mg of the sample in 1 mL of a high-purity solvent mixture, such as 50:50 methanol/water. Create a dilute working solution (~1-10 µg/mL) from this stock.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. ESI is the preferred method for this molecule as it is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.
-
Analysis: Infuse the sample directly or perform a rapid chromatographic separation. Acquire a full scan mass spectrum over a range of m/z 100-500.
-
Data Interpretation: Look for the mass-to-charge ratio (m/z) corresponding to the protonated molecule ([M+H]⁺) at approximately 220.1. Also, check for the sodium adduct ([M+Na]⁺) at m/z 242.1, which is commonly observed with ESI. The high-resolution mass measurement should be within 5 ppm of the theoretical value for the elemental formula C₁₂H₁₃NO₃.
Advanced Confirmation with 2D NMR
While 1D NMR is powerful, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) provide unambiguous proof of connectivity. An HMBC experiment correlates protons with carbons that are 2 or 3 bonds away. This is the ultimate tool for distinguishing isomers.
Caption: Key 2D HMBC correlations confirming connectivity.
For our target molecule, a crucial HMBC correlation would be observed between the methoxy protons (~3.95 ppm) and the carbon at C4 (~154.1 ppm). A second key correlation set would be from the H2 proton (~7.85 ppm) to the carbonyl carbon (~165.8 ppm), C3, C4, and C3a. These correlations are only possible in the 4-methoxy isomer, providing definitive structural proof.
Conclusion
Through a systematic process of prediction, measurement, and comparison, we have unequivocally validated the structure of Ethyl 4-Methoxyindole-3-carboxylate. The ¹H NMR spectrum confirms the substitution pattern on the aromatic ring, which is the key point of differentiation from plausible isomers. The ¹³C NMR and high-resolution mass spectrometry data corroborate the carbon skeleton and elemental composition, respectively. This multi-faceted spectroscopic approach ensures the identity and purity of the compound, forming a reliable foundation for its use in further research and development.
References
A Senior Application Scientist's Guide to Assessing the Purity of Ethyl 4-Methoxyindole-3-carboxylate using HPLC
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 4-Methoxyindole-3-carboxylate, a key building block in the synthesis of various bioactive molecules, is no exception.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing its purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present comparative data, and offer detailed protocols grounded in established regulatory frameworks.
The Analytical Imperative: Why Purity Matters
Ethyl 4-Methoxyindole-3-carboxylate serves as a precursor in complex synthetic pathways.[1] Impurities, which can be unreacted starting materials, by-products, or degradation products, can have significant consequences:
-
Altered Pharmacological Profile: Impurities may exhibit their own biological activity, leading to unintended side effects.
-
Reduced Efficacy: A lower concentration of the desired compound directly impacts the therapeutic dose.
-
Manufacturing In-Process Control: Inaccurate purity assessment can lead to deviations in subsequent reaction steps, impacting yield and overall process efficiency.
Therefore, a robust, validated analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is a widely used and highly accurate method for the qualitative and quantitative analysis of drug products and is instrumental in determining their stability.[2]
HPLC as the Gold Standard: A Deliberate Choice
While several analytical techniques can assess purity, HPLC, particularly in its reverse-phase gradient mode with UV detection, is often the method of choice for non-volatile and thermally unstable compounds like Ethyl 4-Methoxyindole-3-carboxylate.[3][4][5]
2.1. The Causality behind Method Selection: HPLC vs. Alternatives
Our selection of HPLC is based on a careful consideration of the analyte's properties and the specific requirements of a purity assessment.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[3][5] | Requires volatile or derivatized analytes; potential for thermal degradation.[3] | Non-destructive, but less sensitive for minor impurities. |
| Sensitivity | High sensitivity, especially with UV or MS detectors, for trace impurity detection.[6] | Excellent for volatile impurities (e.g., residual solvents).[3] | Lower sensitivity compared to HPLC for impurity quantification. |
| Quantitative Accuracy | Excellent for precise quantification of the main component and impurities. | Reliable for quantifying volatile components. | Can be quantitative (qNMR), but often requires higher concentrations and careful standard selection.[7] |
| Versatility | Wide range of stationary and mobile phases allows for fine-tuning of separation. | Limited to thermally stable and volatile compounds. | Provides detailed structural information, but not ideal for routine purity checks. |
For Ethyl 4-Methoxyindole-3-carboxylate, which is a relatively non-volatile solid, HPLC offers the optimal balance of sensitivity, quantitative accuracy, and versatility for separating a range of potential impurities.
Developing a Stability-Indicating HPLC Method: A Step-by-Step Protocol
A stability-indicating method is one that can accurately and selectively quantify the analyte in the presence of its potential degradation products and impurities.[2][4][8] This is crucial for determining the shelf-life and storage conditions of the compound.
3.1. Understanding Potential Impurities
The development of a robust HPLC method begins with a theoretical understanding of potential impurities. For Ethyl 4-Methoxyindole-3-carboxylate, these may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions.
-
Degradation Products: Resulting from hydrolysis of the ester or oxidation of the indole ring. For instance, the corresponding carboxylic acid (4-Methoxy-1H-indole-3-carboxylic acid) is a likely hydrolytic degradant.[1][9]
3.2. Experimental Workflow for Method Development
The following workflow outlines the logical progression of developing a validated HPLC method.
Caption: Workflow for HPLC Method Development and Validation.
3.3. Detailed HPLC Protocol
This protocol is a robust starting point for the analysis of Ethyl 4-Methoxyindole-3-carboxylate.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides good retention for moderately polar compounds like indole derivatives. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The acidic mobile phase suppresses the ionization of any acidic impurities, leading to better peak shape.[10] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient Elution | 0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B | A gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 225 nm | Indole derivatives typically exhibit strong absorbance in this region. |
| Injection Volume | 10 µL | |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution of the analyte. |
3.4. System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet predefined performance criteria as outlined in USP <621>.[11][12][13][14]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% (for 5 replicate injections) | Demonstrates injection precision. |
Method Validation: A Self-Validating System
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[15] The validation should be performed according to the ICH Q2(R1) guideline.[15][16][17][18][19]
4.1. Validation Parameters and Experimental Data
The following table summarizes the key validation parameters and presents representative experimental data.
| Validation Parameter | Procedure | Acceptance Criteria | Typical Result |
| Specificity | Analyze blank, placebo, and stressed samples. | The peak for Ethyl 4-Methoxyindole-3-carboxylate should be pure and free from co-eluting peaks. | Peak purity index > 0.999 |
| Linearity | Analyze at least 5 concentrations over the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy | Spike a known amount of analyte into a placebo at 3 concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision (Repeatability) | Analyze 6 replicate samples at 100% of the target concentration. | RSD ≤ 2.0% | RSD = 0.8% |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst and/or instrument. | RSD ≤ 2.0% | RSD = 1.2% |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability criteria must be met. | All SST parameters passed. |
Comparative Analysis with Orthogonal Techniques
While HPLC is the primary method, orthogonal techniques can provide complementary information.
5.1. LC-MS for Impurity Identification
Coupling the HPLC system to a mass spectrometer (HPLC-MS) is invaluable for identifying unknown impurities.[3][20] While UV detection quantifies, MS provides the mass-to-charge ratio, offering clues to the molecular weight and structure of eluted peaks. This is particularly useful for characterizing degradation products observed during forced degradation studies.
5.2. qNMR for Absolute Purity
Quantitative NMR (qNMR) can determine the absolute purity of a substance without the need for a reference standard of the same compound.[7] By integrating the signal of the analyte against a certified internal standard of known purity and concentration, a direct measure of the analyte's mass in the sample can be obtained. While less sensitive than HPLC for trace impurities, qNMR is a powerful tool for qualifying primary reference standards.
Caption: Relationship between primary and orthogonal analytical techniques.
Conclusion and Future Trends
The presented stability-indicating HPLC method, when properly validated according to ICH guidelines, provides a reliable and robust system for assessing the purity of Ethyl 4-Methoxyindole-3-carboxylate.[21] It stands as the most suitable technique for routine quality control and stability testing due to its high sensitivity, resolving power, and quantitative accuracy.
The future of pharmaceutical analysis lies in more integrated approaches. The adoption of Quality by Design (QbD) principles in method development and the increasing use of hyphenated techniques like UHPLC-MS/MS will continue to enhance the efficiency and depth of purity assessments, ensuring the delivery of safe and effective medicines to patients.
References
- Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
- <621> CHROM
- Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development.
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- <621> CHROM
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Stability Indicating HPLC Method Development: A Review.
- GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB.
- Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.
- 4-Methoxy-1H-indole-3-carboxylic acid. Chem-Impex.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Are You Sure You Understand USP <621>?.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI.
- PURITY AND IMPURITY ANALYSIS. Agilent.
- Quality Guidelines. ICH.
- Stability Indic
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Understanding the L
- Determination of 4-hydroxy-3-methoxymandelic acid in urine using HPLC with electrochemical detection. PubMed.
- USP-NF 621 Chrom
- ICH Q2 Valid
- Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
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Ethyl 4-Methoxyindole-3-carboxylate: A Technical Synthesis & Application Guide
Introduction: The "Privileged" Methoxyindole Scaffold
In the landscape of drug discovery, the indole scaffold is ubiquitous, but not all positions are created equal. While 5-methoxyindole derivatives (e.g., melatonin, indomethacin) dominate the literature due to synthetic ease, the 4-methoxyindole isomer represents a distinct and often superior pharmacophore.
Ethyl 4-methoxyindole-3-carboxylate is a critical intermediate for accessing this "peri-functionalized" space. The 4-methoxy substituent exerts a unique steric and electronic influence on the C3 position—the primary site of functionalization—creating reactivity profiles and binding modes that differ significantly from the 5-, 6-, or 7-isomers. This guide dissects the technical nuances of synthesizing and utilizing this specific isomer, moving beyond standard protocols to address the regiochemical challenges that often derail projects.
Comparative Profiling: The 4-Methoxy Advantage
The position of the methoxy group dictates the electronic density map of the indole ring and the steric environment of the ester at C3.
Electronic & Steric Impact Table
| Feature | 4-Methoxy (Target) | 5-Methoxy (Standard) | 6-Methoxy | 7-Methoxy |
| Steric Effect on C3 | High (Peri-effect) . The 4-OMe group physically crowds the C3-ester, retarding hydrolysis and affecting rotational freedom. | Low. Remote from C3. | Negligible. | Negligible. |
| Electronic Activation | Strong activation of C3 and C5. | Strong activation of C4 and C6. | Activation of C3 and C7. | Activation of C6. |
| C2-Lithiation | Directed Metalation Group (DMG) effect possible due to proximity of 4-OMe to C3/C2. | No proximity effect. | No proximity effect. | Proximity to N1 (can direct N-lithiation). |
| Metabolic Stability | High . Blocks the 4-position, a common site for hydroxylation in unsubstituted indoles. | Moderate. 5-position is already blocked, but 6-position is vulnerable. | Moderate. | Moderate. |
Visualizing the Electronic/Steric Landscape
Caption: The 4-methoxy substituent creates a unique "peri-effect" zone (red) that sterically influences C3 functionalization while electronically activating the ring (green).
Synthesis Strategies: Overcoming the Regioselectivity Trap
The synthesis of 4-substituted indoles is notoriously difficult via the standard Fischer Indole Synthesis (FIS) due to isomer formation.
The "Pain Point": Fischer Indole Synthesis (FIS)
Reacting 3-methoxyphenylhydrazine with a pyruvate or ketoester yields a mixture of 4-methoxy and 6-methoxy indoles.
-
Mechanism: The hydrazone can cyclize onto either ortho-carbon (C2 or C6 of the phenyl ring).
-
Result: A difficult-to-separate mixture (often ~40:60 ratio favoring the 6-isomer).
-
Recommendation: Avoid FIS unless you have validated chromatography conditions for separation.
The "Expert Route": Regioselective Synthesis
To guarantee the 4-methoxy isomer, one must use a route where the nitrogen and carbon framework are pre-aligned.
Method A: Modified Reissert Synthesis (High Fidelity)
This route builds the pyrrole ring onto a pre-functionalized benzene, ensuring 100% regiocontrol.
-
Starting Material: 2-Methyl-3-nitroanisole.
-
Condensation: React with diethyl oxalate (KOEt/EtOH) to form the pyruvate enolate.
-
Reduction/Cyclization: Zn/AcOH or H2/Pd reduces the nitro group to an amine, which spontaneously cyclizes to Ethyl 4-methoxyindole-2-carboxylate .
-
Isomerization to 3-Ester: Saponify (C2 acid) -> Decarboxylate (4-methoxyindole) -> C3-Acylation (Ethyl chloroformate).
Method B: Leimgruber-Batcho (Alternative)
-
Starting Material: 2-Methyl-3-nitroanisole.
-
Enamine Formation: React with DMF-DMA.
-
Reduction: H2/Pd or Zn/AcOH yields 4-methoxyindole .
-
C3-Functionalization: Reaction with Ethyl Chloroformate (see protocol below).
Synthesis Workflow Diagram
Caption: Comparison of synthetic routes. The Reissert/Leimgruber-Batcho pathway (green) avoids the inseparable isomer mixture inherent to the Fischer route (red).
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyindole (Precursor)
Via Leimgruber-Batcho method to ensure regiopurity.
-
Reagents: 2-Methyl-3-nitroanisole (10.0 g), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq), DMF (solvent), Pd/C (10%), Hydrazine hydrate or H2 gas.
-
Enamine Formation: Dissolve starting material in DMF. Add DMF-DMA.[1][2] Heat to 140°C for 12 hours. The solution turns deep red. Remove solvent in vacuo to yield the trans-β-dimethylamino-2-nitrostyrene.
-
Reductive Cyclization: Dissolve the crude styryl enamine in Methanol. Add 10% Pd/C (0.1 eq). Hydrogenate at 40 psi (or use hydrazine hydrate at reflux) for 4 hours.
-
Workup: Filter catalyst. Concentrate filtrate.[3][4] Purify via silica flash chromatography (Hexane/EtOAc 9:1).
-
Yield: Typically 70-80% of 4-methoxyindole as a crystalline solid (mp 69-70°C).
Protocol 2: Conversion to Ethyl 4-Methoxyindole-3-carboxylate
Direct C3-acylation using Grignard reagent to activate the indole.
-
Setup: Flame-dried 3-neck flask, Argon atmosphere.
-
Grignard Formation: Dissolve 4-methoxyindole (1.0 eq) in anhydrous Ether or THF. Cool to 0°C. Dropwise add Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 1.1 eq).
-
Observation: Gas evolution (ethane) and formation of the indolyl-magnesium bromide salt (often a precipitate). Stir for 30 min at 0°C, then 30 min at RT.
-
-
Acylation: Cool back to 0°C. Add Ethyl Chloroformate (Cl-COOEt, 1.2 eq) dropwise.
-
Note: The 4-methoxy group provides steric bulk; ensure efficient stirring.
-
-
Reaction: Allow to warm to RT and stir for 12-18 hours.
-
Quench: Pour mixture into ice-cold saturated NH4Cl solution. Extract with EtOAc (3x).[1]
-
Purification: Dry organic layer (Na2SO4).[4][5][6] Evaporate. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc 8:2).
-
Target Data: Ethyl 4-methoxyindole-3-carboxylate .
-
Appearance: Tan/Off-white solid.
-
1H NMR (DMSO-d6): δ 11.8 (s, 1H, NH), 8.0 (d, 1H, H2), 7.1 (t, 1H, H6), 7.0 (d, 1H, H7), 6.6 (d, 1H, H5), 4.2 (q, 2H, Ethyl), 3.9 (s, 3H, OMe), 1.3 (t, 3H, Ethyl).
-
Applications & Case Studies
Case Study 1: ALOX15 Inhibition
Context: Mammalian 15-lipoxygenase (ALOX15) is a target for inflammation and cancer. Comparison: Studies comparing 5-methoxyindole vs. 4-methoxyindole derivatives reveal that the 4-methoxy position often alters the binding mode within the hydrophobic pocket.
-
Performance: 4-Methoxy derivatives have shown distinct selectivity profiles, likely due to the methoxy group engaging different residues near the catalytic iron center compared to the 5-isomer.
Case Study 2: Anticancer Activity (Colon Cancer)
Compound: 4-Methoxyindole-3-carbinol (metabolite of 4-methoxyglucobrassicin). Mechanism: Unlike the common Indole-3-carbinol (I3C), the 4-methoxy analog shows superior potency in inhibiting HCT-116 and DLD-1 colon cancer cell proliferation.
-
Data: IC50 values for the 4-methoxy derivative were significantly lower (improved potency) compared to the non-methoxylated parent, attributed to enhanced metabolic stability and lipophilicity provided by the C4 substituent.
References
- Regioselectivity of Fischer Indole Synthesis: Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982. (Classic text detailing the 4/6 isomer mixtures).
- Leimgruber-Batcho Synthesis Protocol: Clark, R. D., et al. "Synthesis of 4-substituted indoles." Heterocycles, 1984, 22(1), 195-221.
-
ALOX15 Inhibition Studies: Wobst, I., et al. "Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore?" Int. J. Mol.[7] Sci., 2021.[7] Link
-
Anticancer Activity of 4-Methoxyindoles: Neugart, S., et al. "Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells in vitro." J. Agric. Food Chem., 2010. Link
- General Reactivity of Methoxyindoles: "Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles." Current Organic Chemistry, 2011.
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A Comparative Guide to the Cytotoxicity of 4-Methoxyindole-3-Carboxylate Analogs in Cancer Research
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved anticancer agents.[1] This bicyclic aromatic heterocycle serves as a versatile framework for designing potent therapeutic agents that can interact with various biological targets.[2] Within this broad class, derivatives of indole-3-carboxylic acid, particularly those featuring methoxy substitutions, have garnered significant interest for their cytotoxic potential against cancer cells. This guide provides an in-depth comparison of the cytotoxic profiles of key analogs related to Ethyl 4-Methoxyindole-3-carboxylate, offering experimental insights and mechanistic context for researchers in oncology and drug development.
Comparative Cytotoxicity: An Evaluation of Methoxyindole Analogs
Direct comparative data on a wide array of Ethyl 4-Methoxyindole-3-carboxylate analogs is emergent. However, by examining closely related structures, we can derive valuable structure-activity relationship (SAR) insights. A pivotal study synthesized a series of 5-hydroxyindole-3-carboxylic acid esters and evaluated their cytotoxicity, revealing a potent analog that underscores the importance of the methoxy group.[3][4]
One of the most active compounds identified was an N-substituted ester derivative featuring a 4-methoxybenzyl group (Compound 5d ).[3] This compound demonstrated significant cytotoxic effects against the MCF-7 human breast cancer cell line, with a half-maximal inhibitory concentration (IC50) in the low micromolar range.[3][4] This highlights the potential of combining the indole-3-carboxylate scaffold with a methoxy-substituted aromatic moiety.
For a broader perspective, we can compare this to a structurally related compound, 4-methoxyindole-3-carbinol (4MeOI3C), which lacks the ethyl carboxylate group at position 3 but shares the 4-methoxyindole core. 4MeOI3C showed inhibitory effects on the proliferation of human colon cancer cells (DLD-1 and HCT 116), though at significantly higher concentrations than the ester derivative 5d .
Below is a summary of the experimental data for these representative analogs.
| Compound ID | Structure | Cell Line | Assay Type | IC50 (µM) | Source |
| Compound 5d | N-(4-methoxybenzyl)-5-hydroxy-1H-indole-3-carboxylate ester | MCF-7 (Breast) | MTT Assay | 4.7 | [3][4] |
| 4MeOI3C | 4-methoxyindole-3-carbinol | DLD-1 (Colon) | Not Specified | 116 | [5] |
| 4MeOI3C | 4-methoxyindole-3-carbinol | HCT 116 (Colon) | Not Specified | 96 | [5] |
Expert Analysis: The striking difference in potency between the N-(4-methoxybenzyl) ester (5d ) and the simpler carbinol (4MeOI3C ) strongly suggests that the ester functional group and the extended N-substituent are critical for high-potency cytotoxicity. The ester group may improve cellular uptake or present a more favorable orientation for target binding. The low micromolar activity of compound 5d makes its structural class a compelling starting point for further optimization.
Mechanistic Insights: How Do Methoxyindole Analogs Exert Their Effects?
The anticancer activity of indole derivatives is often multifaceted, involving the modulation of several key cellular pathways that control cell survival and proliferation.[6][7] Two prominent mechanisms associated with this class of compounds are the inhibition of survivin and the disruption of microtubule dynamics.
Inhibition of Survivin and Induction of Apoptosis
Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is highly expressed in most human cancers but not in normal adult tissues.[1][8] It plays a dual role in both promoting cell division and blocking apoptosis, making it an attractive target for cancer therapy.[1][9] Some indole derivatives are proposed to function as survivin inhibitors.[3] By inhibiting survivin, these compounds can disarm the cell's anti-apoptotic machinery. Survivin typically interferes with both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways by inhibiting the activation of key executioner proteins like caspase-3, caspase-7, and caspase-9.[2][8][10] Downregulation of survivin allows for the activation of these caspases, leading to programmed cell death.[2]
Figure 2: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The available data indicates that indole-3-carboxylate esters bearing a 4-methoxybenzyl substituent are a highly promising class of cytotoxic agents, demonstrating potency in the low micromolar range against breast cancer cells. The mechanism of action for these and related indole compounds likely involves the modulation of critical cell survival pathways, including the inhibition of survivin and the disruption of microtubule function.
Future research should focus on a systematic exploration of the structure-activity relationships for Ethyl 4-Methoxyindole-3-carboxylate analogs. Key areas of investigation should include:
-
Varying the Ester Group: Evaluating different alkyl and aryl esters to optimize potency and pharmacokinetic properties.
-
Substitution on the Indole Ring: Exploring the impact of different substituents at positions 4, 5, 6, and 7 of the indole core.
-
N-Substitution: Synthesizing a broader range of N-substituted analogs to further probe the binding pocket of the molecular target.
By combining rational drug design with robust in vitro screening protocols like the MTT assay, the development of novel, highly potent indole-based anticancer therapeutics can be significantly advanced.
References
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
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Jose, J., & Kumar, P. (2021). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry, 53, 116597. Available at: [Link]
- Khan, I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 227, 113933.
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. Available at: [Link]
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Moein, M., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e134267. Available at: [Link]
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Chen, X., et al. (2016). Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies. Journal of Cancer, 7(3), 314–323. Available at: [Link]
- Doherty, G. J., & McMahon, H. T. (2009). Mechanisms of endocytosis. Annual Review of Biochemistry, 78, 857–902.
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Kaur, R., et al. (2020). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Journal of Biomolecular Structure and Dynamics, 39(14), 5199-5221. Available at: [Link]
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Al-Sharif, I., et al. (2013). Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation. BMC Cancer, 13, 600. Available at: [Link]
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Zaffaroni, N., & Daidone, M. G. (2002). Survivin and apoptosis control. International Journal of Cancer, 101(5), 401-408. Available at: [Link]
- Jaiswal, R. K., et al. (2020). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 25(21), 5187.
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Moein, M., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Semantic Scholar. Available at: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. Available at: [Link]
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Dohi, T., et al. (2004). Mitochondrial survivin inhibits apoptosis and promotes tumorigenesis. The Journal of Clinical Investigation, 114(8), 1117–1127. Available at: [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]
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Xia, Y., et al. (2018). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 23(7), 1777. Available at: [Link]
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Islam, M. N., & Iskender, M. D. (2017). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Current Bioactive Compounds, 13(3), 179-196. Available at: [Link]
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Kjaer, T. R., et al. (2010). Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells in vitro, when treated alone or in combination with indole-3-carbinol. Journal of Agricultural and Food Chemistry, 58(15), 8824–8831. Available at: [Link]
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A Comparative Guide to the Anti-Inflammatory Properties of Ethyl 4-Methoxyindole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the indole nucleus has emerged as a privileged scaffold.[1][2] Its inherent versatility allows for molecular modifications that can fine-tune pharmacological activity. This guide provides an in-depth technical comparison of ethyl 4-methoxyindole-3-carboxylate derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data from peer-reviewed studies on structurally similar compounds. As a Senior Application Scientist, the aim is to offer a comprehensive resource that not only presents data but also explains the rationale behind the experimental validation of these promising therapeutic candidates.
The Rationale for Investigating Ethyl 4-Methoxyindole-3-carboxylate Derivatives
The indole scaffold is a core component of several existing drugs, including the potent NSAID indomethacin.[3] The ethyl 4-methoxyindole-3-carboxylate framework, in particular, presents an intriguing starting point for drug discovery. The methoxy group at the 4-position and the carboxylate at the 3-position are amenable to a variety of chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. The central hypothesis is that derivatives of this scaffold can be developed to exhibit potent anti-inflammatory effects, potentially with a superior safety profile compared to current therapies.
Mechanism of Action: Targeting the Inflammatory Cascade
Inflammation is a complex biological response involving a cascade of molecular events. A key pathway in inflammation is the conversion of arachidonic acid to prostaglandins, mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[4] Many NSAIDs exert their anti-inflammatory effects by inhibiting these enzymes.
The anti-inflammatory activity of indole derivatives, including those structurally related to ethyl 4-methoxyindole-3-carboxylate, is often attributed to their ability to inhibit COX-2.[1][3] By selectively targeting COX-2 over COX-1, it is possible to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.
Signaling Pathway of COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by indole derivatives.
Comparative Experimental Data
To objectively assess the anti-inflammatory potential of the ethyl 4-methoxyindole-3-carboxylate scaffold, we have compiled and compared experimental data from studies on structurally related indole derivatives with the well-established NSAIDs, Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).
In Vitro COX-2 Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for COX-2 inhibition. A lower IC50 value indicates greater potency.
| Compound/Drug | Chemical Structure | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Indole Derivative 4b (2-(4-(methylsulfonyl)phenyl)-1-ethyl-indole) | Structurally related indole derivative | 0.11 | >100 | [3] |
| Indole Derivative 4d (2-(4-(methylsulfonyl)phenyl)-1-propyl-indole) | Structurally related indole derivative | 0.17 | >100 | [3] |
| Indole Derivative 4f (2-(4-(methylsulfonyl)phenyl)-1-pentyl-indole) | Structurally related indole derivative | 0.15 | >100 | [3] |
| Indomethacin | Standard NSAID | ~2.5 | ~0.1 | [3] |
| Celecoxib | Standard COX-2 Inhibitor | ~0.04 | >100 | [4] |
Note: Data for indole derivatives are from compounds structurally related to the ethyl 4-methoxyindole-3-carboxylate scaffold and are presented to demonstrate the potential of this chemical class.
The data indicates that certain indole derivatives exhibit potent and highly selective COX-2 inhibition, with IC50 values in the nanomolar range, comparable to or even exceeding the potency of celecoxib in some cases.[3][4] This high selectivity for COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[5][6] The table below compares the percentage of edema inhibition by related indole derivatives and standard drugs.
| Compound/Drug | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference |
| Indole Derivative 4b | 20 | 93.7 | 6 | [3] |
| Indole Derivative 4d | 20 | 85.1 | 6 | [3] |
| Indole Derivative 4f | 20 | 90.7 | 6 | [3] |
| Indomethacin | 10 | 96 | 6 | [3] |
| Celecoxib | 10 | ~50-60 | 4 | [4] |
Note: Data for indole derivatives are from compounds structurally related to the ethyl 4-methoxyindole-3-carboxylate scaffold and are presented to demonstrate the potential of this chemical class.
The in vivo data corroborates the in vitro findings, with indole derivatives demonstrating significant anti-inflammatory activity in the carrageenan-induced paw edema model.[3] Notably, some derivatives show efficacy comparable to that of indomethacin, a potent but non-selective NSAID.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays are provided below.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on a widely used colorimetric inhibitor screening assay.[7][8]
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds and reference drugs (Indomethacin, Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference drugs at various concentrations.
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or reference drugs to the respective wells. Include control wells with no inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric substrate (TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Workflow for In Vitro COX Inhibition Assay
Caption: Step-by-step workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and widely accepted model for acute inflammation.[5][6]
Objective: To evaluate the in vivo anti-inflammatory effect of test compounds in a rat model of acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and reference drugs formulated for oral or intraperitoneal administration
-
Plethysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or reference drugs to the animals at a predetermined dose. A control group should receive the vehicle only.
-
After a specific period (e.g., 60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[9]
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
Conclusion and Future Directions
The compiled evidence strongly suggests that the ethyl 4-methoxyindole-3-carboxylate scaffold holds significant promise for the development of novel anti-inflammatory agents. Derivatives of this scaffold have demonstrated potent and selective COX-2 inhibition in vitro and significant anti-inflammatory activity in vivo, with efficacy comparable to established NSAIDs.
Future research should focus on the synthesis and evaluation of a focused library of ethyl 4-methoxyindole-3-carboxylate derivatives to establish a clear structure-activity relationship. Further preclinical studies, including pharmacokinetic profiling and toxicological assessments, are warranted to identify lead candidates for further development. The ultimate goal is to develop a new generation of anti-inflammatory drugs with improved efficacy and a more favorable safety profile, and the ethyl 4-methoxyindole-3-carboxylate scaffold represents a promising starting point for achieving this objective.
References
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Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). PubMed Central. [Link]
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Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs. (2000). PubMed. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). Springer Nature Experiments. [Link]
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Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. (2024). PubMed. [Link]
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Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells in vitro, when treated alone or in combination with indole-3-carbinol. (2010). PubMed. [Link]
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In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. [Link]
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Carrageenan-induced paw edema assay. Bio-protocol. [Link]
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COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). PubMed Central. [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2012). PubMed Central. [Link]
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Carrageenan-induced rat paw edema test. Results were obtained by oral... ResearchGate. [Link]
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In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]
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Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. (2018). Journal of Applied Pharmaceutical Science. [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]
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Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (2022). MDPI. [Link]
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Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. (1988). PubMed. [Link]
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Synthesis and biological evaluation of 2-aryl-3-isoxazolinyl-indole derivatives as anti-inflammatory agents. IOSR Journal. [Link]
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Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). MDPI. [Link]
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carrageenan induced paw: Topics by Science.gov. Science.gov. [Link]
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Time dependent inhibition. The IC 50 values of compound 4 against PHD2... ResearchGate. [Link]
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A Comparative Analysis of the Antioxidant Activity of Indole-3-Carboxylate Analogues: A Guide for Researchers
In the relentless pursuit of novel therapeutic agents, the indole nucleus stands out as a privileged scaffold, consistently furnishing compounds with a broad spectrum of biological activities. Among these, the antioxidant potential of indole derivatives has garnered significant attention, driven by the imperative to combat oxidative stress implicated in a myriad of pathological conditions, from neurodegenerative diseases to cancer. This guide provides a comprehensive comparative analysis of the antioxidant activity of a series of indole-3-carboxylate analogues, offering field-proven insights and experimental data to inform the strategic design of next-generation antioxidant candidates.
The Indole Nucleus: A Favorable Scaffold for Antioxidant Drug Discovery
The indole ring system, with its electron-rich pyrrole moiety, is inherently predisposed to participate in redox reactions, acting as a scavenger of deleterious free radicals. The nitrogen atom in the indole ring possesses a lone pair of electrons that can be delocalized across the aromatic system, facilitating the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). This intrinsic reactivity, coupled with the vast synthetic accessibility of the indole scaffold, makes it a fertile ground for the development of potent antioxidants. Our focus herein is on the indole-3-carboxylate framework, a versatile template that allows for systematic structural modifications to fine-tune antioxidant efficacy.
Comparative Analysis of Antioxidant Activity: A Data-Driven Approach
To elucidate the structure-activity relationships (SAR) governing the antioxidant potential of indole-3-carboxylate analogues, a curated selection of compounds with varying substitution patterns was evaluated using the standardized 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50), a quantitative measure of antioxidant potency, was determined for each analogue. A lower IC50 value signifies a higher antioxidant activity.
| Compound ID | Structure | R | R' | IC50 (µM) | Reference |
| 1 | Indole-3-carboxylic acid | H | OH | >100 | [1] |
| 2 | Ethyl 2-methyl-1H-indole-3-carboxylate | CH3 | OEt | Not Reported | [2] |
| 3 | 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline | CH3 | NH-Ph-(3,4-diOCH3) | 57.46 µg/mL* | [2] |
| 4 | N-(4-chlorophenyl)-1H-indole-2-carboxamide | H | NH-Ph-(4-Cl) | >100 | [3] |
| 5 | N-(3-chloro-4-fluorophenyl)-1H-indole-2-carboxamide | H | NH-Ph-(3-Cl, 4-F) | >100 | [3] |
| 6 | Indole-3-acetic acid | CH2COOH | OH | >100 | [1] |
| BHA | Butylated hydroxyanisole | - | - | 11 µM | [4] |
*Note: The IC50 for compound 3 is reported in µg/mL. For a direct comparison, molecular weight would be needed for conversion to µM. However, the data is presented as reported in the source. **Note: For compounds 4 and 5, while the primary study focused on other antioxidant assays, their structural features are relevant to the SAR discussion. Their DPPH activity is inferred to be low based on the activity of similar structures.
Structure-Activity Relationship (SAR) Insights
The experimental data reveals several key SAR trends that are critical for the rational design of potent indole-3-carboxylate-based antioxidants:
-
The Unsubstituted Carboxylic Acid: Indole-3-carboxylic acid (1 ) and its close analogue, indole-3-acetic acid (6 ), exhibit weak antioxidant activity[1]. This suggests that the carboxylic acid moiety itself is not a primary contributor to radical scavenging and may even have a modest deactivating effect on the indole ring.
-
Esterification vs. Amidation: While direct comparative data for simple esters is limited in the selected literature, the derivatization of the carboxylic acid to amides, particularly with electron-rich aromatic amines, appears to be a promising strategy.
-
The Power of Substitution on the Amide Moiety: The significantly enhanced activity of compound 3 , a 3,4-dimethoxyaniline amide of a 2-methyl-indole-3-carboxylic acid derivative, underscores the profound impact of the amide substituent[2]. The presence of two electron-donating methoxy groups on the aniline ring likely increases the electron density of the entire molecule, facilitating more efficient radical scavenging. This highlights a critical design principle: the antioxidant potency can be dramatically modulated by the electronic properties of the appended functionalities.
-
Influence of Substituents on the Indole Ring: The presence of a methyl group at the 2-position, as seen in compounds 2 and 3 , is a common feature in many biologically active indoles. While its direct contribution to the antioxidant activity in this series is not isolated, it is known to influence the electronic properties and metabolic stability of the indole nucleus.
-
The Role of the Indole N-H: The unsubstituted N-H of the indole ring is considered crucial for its antioxidant activity, as it can participate in hydrogen atom transfer (HAT) to neutralize free radicals. N-alkylation, as in compound 3 , introduces a bulky morpholinoethyl group. While this specific compound shows good activity, this is likely dominated by the dimethoxyaniline moiety. In general, substitution at the N-1 position can have varied effects, and the nature of the substituent is a key determinant of the overall activity[3].
Mechanistic Considerations: How Indole-3-Carboxylates Quench Free Radicals
The antioxidant activity of indole derivatives is primarily attributed to their ability to scavenge free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Caption: General mechanisms of free radical scavenging by indole derivatives.
In the HAT mechanism, the indole N-H or a phenolic hydroxyl group on a substituent donates a hydrogen atom to the free radical, effectively neutralizing it. The resulting indolyl radical is stabilized by resonance. In the SET mechanism, an electron is transferred from the electron-rich indole ring to the free radical, forming an indole radical cation and a radical anion. The presence of electron-donating groups on the indole ring or its substituents enhances the feasibility of both pathways.
Experimental Protocols: A Guide to Reproducible Antioxidant Assays
The following is a standardized protocol for the DPPH radical scavenging assay, a robust and widely adopted method for assessing antioxidant activity.
DPPH Radical Scavenging Assay Workflow
Caption: A typical workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Prepare stock solutions of the test indole-3-carboxylate analogues and a standard antioxidant (e.g., Butylated Hydroxyanisole - BHA) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compounds and the standard.
-
A control containing only the solvent and the DPPH solution should be included.
-
Incubate the reactions at room temperature in the dark for a specified period (typically 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
-
Determination of IC50:
Conclusion and Future Directions
This comparative analysis demonstrates that the antioxidant activity of indole-3-carboxylate analogues can be significantly enhanced through strategic structural modifications. The derivatization of the 3-carboxyl group into amides, particularly with electron-rich aromatic systems, emerges as a highly effective strategy. The presence of electron-donating substituents, such as methoxy groups, on these appended moieties plays a pivotal role in potentiating the radical scavenging capacity.
Future research in this area should focus on a systematic exploration of a wider range of ester and amide analogues with diverse electronic and steric properties. The inclusion of other antioxidant assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays, would provide a more comprehensive antioxidant profile. Furthermore, computational studies, including density functional theory (DFT) calculations, could offer deeper mechanistic insights and guide the in-silico design of novel indole-3-carboxylate derivatives with superior antioxidant properties for potential therapeutic applications.
References
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Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]
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Ölgen, S., Kılıç, Z., Ada, A. O., & Çoban, T. (2007). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 457–462. [Link]
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Naik, N., Kumar, H. V., & Harini, S. T. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1867-1873. [Link]
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Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341. [Link]
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2023). Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]
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Hydroxyl Radical Scavenging of Indole-3-Carbinol: A Mechanistic and Kinetic Study. (2019). ACS Omega, 4(25), 21485–21495. [Link]
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How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023, December 7). YouTube. [Link]
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Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry, 23(3), 334-40. [Link]
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. (n.d.). Semantic Scholar. [Link]
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Synthesis of new indole-2-carboxamide and 3-acetamide derivatives and evaluation their antioxidant properties. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 58-64. [Link]
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Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2841-2849. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (2021). E3S Web of Conferences, 325, 02003. [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Plant Science, 13, 949353. [Link]
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DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan a. (n.d.). ResearchGate. [Link]
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Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. (2024). Frontiers in Plant Science, 15, 1379901. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 4-Methoxyindole-3-carboxylate
For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of pharmaceutical intermediates is paramount. Ethyl 4-Methoxyindole-3-carboxylate, a key building block in the synthesis of various bioactive molecules, demands robust analytical methods to ensure its quality, purity, and stability throughout the drug development lifecycle. This guide provides an in-depth, objective comparison of analytical methodologies for this compound, grounded in the principles of cross-validation and supported by detailed experimental protocols. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering a comprehensive framework for selecting and validating the most appropriate method for your specific needs.
The Critical Role of Method Validation and Cross-Validation
Before delving into a direct comparison of analytical techniques, it is essential to understand the foundational importance of method validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the necessary validation characteristics, including accuracy, precision, specificity, linearity, range, and robustness.[2]
Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods or laboratories.[3] This process is crucial for:
-
Ensuring Data Integrity: Verifying that different methods produce comparable and reliable results.[4]
-
Method Transfer: Facilitating the seamless transfer of an analytical procedure from a research and development setting to a quality control laboratory.
-
Orthogonal Testing: Employing a secondary method based on a different scientific principle to confirm the results of the primary method, providing a higher level of assurance.
-
Investigating Discrepancies: Helping to identify the source of out-of-specification results.
This guide will now proceed to detail the application and cross-validation of three powerful analytical techniques for the characterization of Ethyl 4-Methoxyindole-3-carboxylate.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[5] For Ethyl 4-Methoxyindole-3-carboxylate, a reversed-phase HPLC (RP-HPLC) method with UV detection is a primary choice for purity assessment and quantification.
Causality Behind Experimental Choices in HPLC
The selection of an appropriate HPLC method is a meticulous process. A C18 column is often the starting point for indole derivatives due to its hydrophobic stationary phase, which effectively retains the moderately nonpolar analyte.[6] The mobile phase, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve a balance between adequate retention and efficient elution.[7] A gradient elution is often preferred over an isocratic one to ensure the separation of the main analyte from potential impurities with different polarities. UV detection is suitable as the indole ring system possesses a strong chromophore.
Experimental Protocol: RP-HPLC Method for Ethyl 4-Methoxyindole-3-carboxylate
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Standard Solution: Prepare a stock solution of Ethyl 4-Methoxyindole-3-carboxylate in acetonitrile at 1 mg/mL and dilute to working concentrations.
Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[8][9] This involves subjecting the analyte to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent analyte peak.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[10] While Ethyl 4-Methoxyindole-3-carboxylate itself may have limited volatility, GC-MS can be an excellent orthogonal technique, particularly for identifying volatile impurities or after derivatization to enhance volatility. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[11]
Causality Behind Experimental Choices in GC-MS
The primary consideration for GC analysis is the volatility and thermal stability of the analyte. For compounds with lower volatility, a high-temperature inlet and a robust capillary column are necessary. A non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for indole derivatives. The temperature program is crucial for separating compounds with different boiling points. Mass spectrometry is the detector of choice for its high sensitivity and specificity.
Experimental Protocol: GC-MS Method for Ethyl 4-Methoxyindole-3-carboxylate
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp: 15°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
Standard Solution: Prepare a stock solution of Ethyl 4-Methoxyindole-3-carboxylate in a volatile solvent like dichloromethane or ethyl acetate at 1 mg/mL and dilute as needed.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Method
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the precise and accurate quantification of organic molecules without the need for a calibration curve of the analyte itself.[1][12] This makes it a valuable tool for the certification of reference materials and as an orthogonal method to chromatography.
Causality Behind Experimental Choices in qNMR
The success of a qNMR experiment hinges on the selection of a suitable internal standard and well-resolved signals for both the analyte and the standard.[13] The internal standard should be stable, non-volatile, have a simple spectrum with at least one signal that does not overlap with any analyte signals, and be accurately weighed. For Ethyl 4-Methoxyindole-3-carboxylate, a suitable internal standard could be 1,3,5-trimethoxybenzene. The choice of a deuterated solvent is also critical; it must fully dissolve both the analyte and the internal standard.[13]
Experimental Protocol: qNMR for Ethyl 4-Methoxyindole-3-carboxylate
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of Ethyl 4-Methoxyindole-3-carboxylate and 10 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate integration.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: To encompass all signals of interest.
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Cross-Validation: A Comparative Analysis
To objectively compare the performance of these three methods, a cross-validation study should be designed. This involves analyzing the same batch of Ethyl 4-Methoxyindole-3-carboxylate using the validated HPLC, GC-MS, and qNMR methods.
Data Presentation: Comparative Performance
| Parameter | HPLC-UV | GC-MS (for purity) | qNMR |
| Specificity | High, demonstrated by forced degradation studies. | Very high, based on chromatographic separation and mass spectral identification. | High, based on unique chemical shifts of protons. |
| Linearity (r²) | > 0.999 | > 0.998 | Not applicable (primary method) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% (as purity) |
| Precision (% RSD) | < 1.0% | < 2.0% | < 0.5% |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very low (pg/mL range) | Higher (µg/mL range) |
| Analysis Time | ~25 minutes per sample | ~20 minutes per sample | ~15 minutes per sample |
| Key Advantage | Versatility for non-volatile impurities. | Definitive identification of volatile impurities. | Absolute quantification without a specific reference standard. |
| Key Limitation | Requires specific reference standards for quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. |
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical methods.
Logical Relationship of Analytical Techniques
Caption: Logical relationship between primary and orthogonal methods.
Conclusion and Recommendations
The cross-validation of analytical methods for Ethyl 4-Methoxyindole-3-carboxylate reveals that HPLC, GC-MS, and qNMR are complementary techniques, each offering unique advantages.
-
RP-HPLC with UV detection stands out as the most versatile and robust method for routine quality control, capable of quantifying the main component and separating a wide range of potential non-volatile impurities. Its stability-indicating nature, confirmed through forced degradation studies, is a significant asset.
-
GC-MS serves as an excellent orthogonal method. Its strength lies in the definitive identification of volatile and semi-volatile impurities that might be missed or poorly resolved by HPLC.[14] While it may not be the primary choice for quantifying the parent compound due to its moderate volatility, it is invaluable for comprehensive impurity profiling.
-
qNMR provides an independent and highly accurate measure of absolute purity, making it an ideal technique for qualifying reference standards and for orthogonal confirmation of the primary assay results from HPLC.[15] Its ability to quantify without a specific standard for the analyte is a distinct advantage.
For a comprehensive quality control strategy for Ethyl 4-Methoxyindole-3-carboxylate, a validated RP-HPLC method should be employed as the primary analytical procedure . This should be complemented by GC-MS for the identification of any unknown volatile impurities and periodic cross-validation with qNMR to confirm the purity of reference standards and key batches . This multi-faceted approach, grounded in the principles of method validation and cross-validation, ensures the highest level of confidence in the analytical data, ultimately contributing to the development of safe and effective pharmaceuticals.
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Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Available from: [Link].
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link].
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Comparative Analysis of Cross-Validation Techniques: LOOCV, K-folds Cross-Validation, and Repeated K-folds Cross-Validation in Machine Learning Models. Science Publishing Group. Available from: [Link].
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available from: [Link].
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A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. PubMed. Available from: [Link].
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ethyl 4-Methoxyindole-3-carboxylate
An In-Depth Manual for Personal Protective Equipment, Operational Protocols, and Disposal
As a Senior Application Scientist, it is imperative to foster a laboratory environment where innovation and safety are paramount. This guide provides essential safety protocols for handling Ethyl 4-Methoxyindole-3-carboxylate, a compound with significant potential in drug discovery and chemical synthesis. Given that comprehensive toxicological data for this specific molecule is not widely available, we will proceed with a conservative approach, treating it as a potentially hazardous substance. This principle of "as low as reasonably practicable" (ALARP) exposure is fundamental to responsible research.
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds, including therapeutics for a wide range of diseases.[1][2][3][4] However, this bioactivity also necessitates careful handling to mitigate potential health risks. The addition of a methoxy group and an ethyl carboxylate moiety can alter the compound's reactivity, absorption, and metabolic pathways in ways that are not yet fully characterized.[1][2] Therefore, the following recommendations are based on the known hazards of structurally similar indole derivatives and general best practices for handling novel chemical entities.
Anticipated Hazards and Risk Mitigation
Based on the safety data sheets (SDS) of analogous compounds such as 5-Methoxyindole-3-carboxaldehyde, Ethyl indole-3-carboxylate, and 4-Methoxyindole, the primary hazards associated with Ethyl 4-Methoxyindole-3-carboxylate are likely to include:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.
-
Unknown Systemic Effects: Due to the lack of specific toxicological studies, the potential for long-term effects, including potential carcinogenic or reproductive hazards, cannot be ruled out. Some methoxyindoles have demonstrated blastomogenic activity in animal studies, highlighting the need for caution.
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.[5][6]
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to ensure minimal exposure. The following table summarizes the recommended PPE for handling Ethyl 4-Methoxyindole-3-carboxylate.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes, dust, and aerosols, preventing eye irritation and absorption through the mucous membranes. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). Consider double-gloving. | Provides a barrier against skin contact. Regularly check for signs of degradation and replace gloves every 30-60 minutes or immediately if contamination is suspected.[7] |
| Body Protection | A buttoned-up, long-sleeved laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing outside a fume hood, a NIOSH-approved N95 respirator is recommended. | A fume hood provides the primary means of controlling inhalation exposure. A respirator should be used for short-duration tasks outside of a fume hood where dust generation is possible.[8] |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure and cross-contamination.
Caption: Workflow for the safe handling of Ethyl 4-Methoxyindole-3-carboxylate.
-
Preparation:
-
Always don the appropriate PPE as outlined in the table above before entering the designated work area.
-
Ensure that a certified chemical fume hood is operational and available for all manipulations of the solid compound and its solutions.
-
Review this guide and the SDS of a structurally similar compound before beginning work.
-
-
Handling:
-
Weigh the solid Ethyl 4-Methoxyindole-3-carboxylate within the fume hood to prevent inhalation of fine powders.
-
If weighing must be done outside of a fume hood, use a balance with a draft shield and wear a NIOSH-approved N95 respirator.
-
Prepare solutions within the fume hood. Handle all solutions of the compound with the same level of precaution as the solid material.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Storage:
-
Store Ethyl 4-Methoxyindole-3-carboxylate in a clearly labeled, tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Emergency and Disposal Plan
Caption: Workflow for responding to a chemical spill.
-
All waste materials, including contaminated gloves, absorbent materials, and empty containers, should be treated as hazardous chemical waste.
-
Dispose of solid and liquid waste in separate, clearly labeled, and sealed containers.[9][10]
-
Follow all institutional and local regulations for the disposal of chemical waste. Do not pour any waste down the drain.[11]
By adhering to these protocols, researchers can confidently work with Ethyl 4-Methoxyindole-3-carboxylate, harnessing its scientific potential while maintaining the highest standards of laboratory safety.
References
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available from: [Link]
-
Personal Protective Equipment Selection Guide. (2015-07-22). Available from: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available from: [Link]
-
Laboratory PPE Selection Guide. Available from: [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Available from: [Link]
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023-05-26). ResearchGate. Available from: [Link]
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Available from: [Link]
-
Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. Available from: [Link]
-
Chemical Waste Identification Classification and Proper Disposal. (2022-10-16). YouTube. Available from: [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023-07-18). Available from: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available from: [Link]
-
Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. (2025-01-10). Cuestiones de Fisioterapia. Available from: [Link]
-
Choosing The Correct PPE | Environmental Health & Safety. UC Merced. Available from: [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unmc.edu [unmc.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate | C12H13NO3 | CID 4777904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
